AVN-492
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(benzenesulfonyl)-2-N,6-N,6-N,5,7-pentamethylpyrazolo[1,5-a]pyrimidine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-11-14(21(4)5)12(2)22-17(19-11)15(16(18-3)20-22)25(23,24)13-9-7-6-8-10-13/h6-10H,1-5H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPEHMSSOEYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C(=NN12)NC)S(=O)(=O)C3=CC=CC=C3)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of AVN-492: A Technical Guide for Researchers
AVN-492 is a highly potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a target of significant interest in the fields of neuroscience and drug development for cognitive and neurodegenerative disorders. This technical guide provides an in-depth overview of the core mechanism of action of this compound, drawing from key preclinical studies. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of its molecular interactions.
Receptor Binding Affinity and Selectivity
This compound demonstrates exceptional affinity and selectivity for the human 5-HT6 receptor. Its binding characteristics have been quantified through competitive radioligand displacement assays.
Quantitative Data: Receptor Affinity
| Receptor | Ligand | Kᵢ (pM) | Kᵢ (nM) | Reference |
| 5-HT6 | This compound | 91 | 0.091 | [1][2][3] |
| 5-HT2B | This compound | - | 170 | [1][2] |
As the data indicates, the affinity of this compound for the 5-HT6 receptor is more than three orders of magnitude higher than for the 5-HT2B receptor, its only other significant target identified in preclinical screens. This high degree of selectivity minimizes the potential for off-target effects.
Experimental Protocol: Competitive Radioligand Displacement Assay
The binding affinity of this compound to the 5-HT6 and 5-HT2B receptors was determined using a competitive displacement assay with [³H]LSD as the radioligand.
-
Cell Lines: HEK293 cells transfected with human recombinant 5-HT6 receptor and CHO-K1 cells transfected with human recombinant 5-HT2B receptor were used.
-
Radioligand: [³H]LSD was used to label the serotonin receptors.
-
Competition: Increasing concentrations of this compound were added to compete with [³H]LSD for binding to the receptors.
-
Detection: The amount of bound radioligand was measured to determine the displacement by this compound.
-
Analysis: The inhibition constant (Kᵢ) was calculated from the concentration of this compound that displaced 50% of the radioligand binding (IC₅₀).
Visualization: this compound Receptor Binding Selectivity
Caption: High selectivity of this compound for the 5-HT6 receptor.
Functional Antagonism at the 5-HT6 Receptor
This compound acts as a functional antagonist, inhibiting the downstream signaling cascade initiated by serotonin binding to the 5-HT6 receptor. This has been demonstrated through in-vitro functional assays measuring cyclic adenosine monophosphate (cAMP) production.
Quantitative Data: Functional Potency
| Receptor | Assay | Agonist | This compound IC₅₀ (nM) | Reference |
| 5-HT6 | cAMP Production Inhibition | 10 nM Serotonin | 2.7 | |
| 5-HT2B | Ca²⁺ Mobilization Blockade | 50 nM αMe-serotonin | 180 |
The IC₅₀ value for inhibiting serotonin-induced cAMP production at the 5-HT6 receptor is significantly lower than that for blocking calcium mobilization at the 5-HT2B receptor, further confirming the selectivity of this compound's functional activity.
Experimental Protocol: In-vitro Functional Assays
5-HT6 Receptor Functional Assay (cAMP Production):
-
Cell Line: HEK293 cells transfected with the human recombinant 5-HT6 receptor were utilized.
-
Stimulation: Cells were stimulated with 10 nM serotonin to induce cAMP production.
-
Inhibition: The ability of this compound to inhibit this serotonin-induced cAMP production was measured at various concentrations.
-
Detection: The levels of cAMP were quantified to determine the inhibitory potency of this compound.
5-HT2B Receptor Functional Assay (Ca²⁺ Mobilization):
-
Cell Line: CHO-K1 cells transfected with the human recombinant 5-HT2B receptor were used.
-
Stimulation: Cells were stimulated with 50 nM α-methylserotonin to induce calcium mobilization.
-
Inhibition: The capacity of this compound to block this agonist-induced calcium mobilization was assessed.
-
Detection: Intracellular calcium levels were measured to determine the blocking potency of this compound.
Visualization: this compound Mechanism of Action at the 5-HT6 Receptor
Caption: this compound antagonizes the 5-HT6 receptor signaling pathway.
In Vitro and In Vivo ADME Profile
This compound exhibits a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile, suggesting good drug-like properties.
Quantitative Data: ADME Parameters
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rodents | High | |
| Brain Permeability | Rodents | Good | |
| Brain-Plasma Ratio (PO admin) | Rats | ~11% | |
| CSF Concentration (10mg/kg PO) | Rats | ~50% of plasma level |
Experimental Protocol: Pharmacokinetic Studies
Pharmacokinetic profiling of this compound was conducted in male CD-1 mice and male Wistar rats.
-
Administration: this compound was administered either intravenously (IV) or orally (PO).
-
Sample Collection: At various time points post-administration, animals were euthanized, and blood, cerebrospinal fluid (CSF), and brain tissue were collected.
-
Extraction: this compound was extracted from the collected samples using acetonitrile.
-
Quantification: The concentration of this compound in the samples was determined.
Behavioral Effects in Preclinical Models
In rodent models, this compound has demonstrated effects consistent with anxiolytic and pro-cognitive properties.
-
Anxiolytic Effects: this compound showed anxiolytic effects in the elevated plus-maze model.
-
Pro-cognitive Effects: It reversed memory deficits induced by scopolamine and MK-801 in the passive avoidance model.
-
Antipsychotic-like Effects: this compound prevented apomorphine-induced disruption of startle pre-pulse inhibition.
-
Obesity: No anti-obesity effect was observed in a murine model.
Clinical Development Status
Preclinical data suggested that this compound was a promising candidate for clinical trials. However, publicly available information from the provided search results regarding the current clinical trial status of this compound is limited. A phase II clinical study was completed for a similar 5-HT6 receptor antagonist, AVN-211, in patients with schizophrenia.
Relevance to Inflammatory Bowel Disease (IBD)
The provided search results do not contain any studies directly investigating the mechanism of action or therapeutic potential of this compound in the context of inflammatory bowel disease. The current understanding of this compound is primarily centered on its effects within the central nervous system.
Conclusion
This compound is a highly selective and potent 5-HT6 receptor antagonist with a well-characterized preclinical profile. Its mechanism of action is centered on the competitive blockade of the 5-HT6 receptor, leading to the inhibition of downstream cAMP signaling. This antagonism has been shown to produce anxiolytic and pro-cognitive effects in animal models. While the preclinical data are robust, further investigation is required to fully elucidate its therapeutic potential in human populations and across different disease indications.
References
AVN-492: A Technical Whitepaper on a Novel Selective 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVN-492 is a novel and highly selective antagonist of the serotonin 6 (5-HT6) receptor, demonstrating picomolar affinity and exceptional selectivity over other serotonin receptor subtypes and a broad panel of other neurotransmitter receptors.[1][2] Preclinical evaluation has highlighted its potential as a therapeutic agent for cognitive and neurodegenerative disorders, such as Alzheimer's disease and schizophrenia.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological profile, preclinical data, and the experimental methodologies employed in its evaluation.
Introduction
The 5-HT6 receptor, exclusively located within the central nervous system (CNS), has emerged as a significant target for the treatment of cognitive deficits associated with various neurological and psychiatric conditions.[1] Its modulation is believed to influence cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory. This compound has been developed as a potent and selective tool to probe the therapeutic potential of 5-HT6 receptor antagonism.
Mechanism of Action
This compound functions as a high-affinity antagonist at the 5-HT6 receptor. Its primary mechanism involves blocking the constitutive activity of this receptor and inhibiting the intracellular signaling cascade typically initiated by serotonin binding. The 5-HT6 receptor is canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). By antagonizing this receptor, this compound is presumed to modulate downstream signaling pathways, ultimately impacting neuronal function and cognitive processes.
Pharmacological Profile
Binding Affinity and Selectivity
This compound exhibits a remarkably high affinity for the human 5-HT6 receptor, with a Ki value of 91 pM. Its selectivity is a key attribute, being over three orders of magnitude more selective for the 5-HT6 receptor than for the 5-HT2B receptor, its next closest target.
| Receptor Subtype | Binding Affinity (Ki) |
| 5-HT6 | 91 pM |
| 5-HT2B | 170 nM |
Table 1: In vitro binding affinities of this compound for human serotonin receptors.
Pharmacokinetics
Pharmacokinetic studies in rodents have demonstrated that this compound possesses favorable drug-like properties, including good oral bioavailability and brain permeability.
| Parameter | Mice (IV, 2 mg/kg) | Rats (PO) |
| Brain/Plasma Ratio (15 min) | 13.2 ± 0.7% | - |
| Brain/Plasma Ratio (60 min) | 9.0 ± 1.5% | ~11% |
| Oral Bioavailability (Fabs%) | - | 47.4 - 55.7% |
Table 2: Pharmacokinetic parameters of this compound in rodents.
Preclinical Efficacy
Preclinical studies have shown that this compound has anxiolytic and cognition-enhancing effects in various rodent models. It has demonstrated efficacy in reversing memory deficits induced by scopolamine and MK-801 in the passive avoidance model and has shown anxiolytic effects in the elevated plus-maze model.
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for serotonin receptors.
-
Method: Competitive displacement of [3H]LSD from membranes of HEK293 cells stably expressing the human recombinant 5-HT6 receptor and CHO-K1 cells expressing the human recombinant 5-HT2B receptor.
-
Data Analysis: Calculation of the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Studies
-
Objective: To assess the pharmacokinetic profile of this compound in rodents.
-
Animal Models: Male CD-1 mice and male Wistar rats.
-
Drug Administration: Intravenous (IV) or oral (PO) administration of this compound.
-
Sample Collection: Blood, brain, and cerebrospinal fluid (CSF) samples were collected at various time points post-administration.
-
Analysis: this compound concentrations in the collected samples were determined using LC-MS/MS.
Clinical Development
Based on its promising preclinical profile, this compound has advanced into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetic profile in humans.
Conclusion
This compound is a highly potent and selective 5-HT6 receptor antagonist with a favorable preclinical profile, including good oral bioavailability and brain penetration. Its demonstrated efficacy in animal models of cognitive impairment suggests its potential as a therapeutic agent for CNS disorders characterized by cognitive deficits. Further clinical investigation is warranted to establish its safety and efficacy in human populations.
References
The 5-HT6 Receptor Antagonist AVN-492: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVN-492 is a novel, highly potent, and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system (CNS).[1][2] Its unique expression pattern in brain regions critical for cognition, such as the cortex and hippocampus, has made the 5-HT6 receptor a compelling target for the treatment of cognitive deficits in neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][3][4] This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, preclinical data, and the underlying mechanisms of 5-HT6 receptor signaling.
Introduction to the 5-HT6 Receptor
The 5-HT6 receptor is one of the most recently identified serotonin receptor subtypes. Its exclusive localization within the CNS suggests a specialized role in modulating neuronal activity. The receptor is primarily found on glutamatergic and GABAergic neurons. Blockade of the 5-HT6 receptor has been shown to modulate the activity of multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory. This has led to the development of 5-HT6 receptor antagonists as a promising therapeutic strategy for improving cognitive function.
This compound: Pharmacological Profile
This compound distinguishes itself as a highly specific and potent antagonist of the 5-HT6 receptor. Preclinical evaluations have demonstrated its potential as a therapeutic agent for cognitive and neurodegenerative impairments.
Binding Affinity and Selectivity
This compound exhibits picomolar affinity for the human 5-HT6 receptor. Its selectivity is a key attribute, with a binding affinity for its only other significant target, the 5-HT2B receptor, that is more than three orders of magnitude lower. The compound shows high selectivity against a wide range of other receptors, including other serotonin receptor subtypes, as well as adrenergic, dopaminergic, GABAergic, and histaminergic receptors.
Table 1: Binding Affinity of this compound
| Target Receptor | Binding Affinity (Ki) |
| 5-HT6 | 91 pM |
| 5-HT2B | 170 nM |
Pharmacokinetics and Brain Penetration
Preclinical studies in rodents have shown that this compound has a favorable pharmacokinetic profile, characterized by high oral bioavailability and good permeability across the blood-brain barrier.
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Brain/Plasma Ratio | Time Point |
| Rat | Oral | 1, 3, 10 mg/kg | ~11% | 60 min |
| Mouse | Intravenous (IV) | 2 mg/kg | 13.2 ± 0.7% | 15 min |
| Mouse | Intravenous (IV) | 2 mg/kg | 9.0 ± 1.5% | 60 min |
In rats, the concentration of this compound in the cerebrospinal fluid (CSF) was found to be linearly dependent on the dose, reaching approximately 50% of the plasma concentration at a dose of 10 mg/kg.
Mechanism of Action and Signaling Pathways
The 5-HT6 receptor is a G-protein coupled receptor that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, the receptor can also engage in other signaling pathways, which may be dependent on its subcellular localization.
As an antagonist, this compound blocks the binding of the endogenous ligand serotonin to the 5-HT6 receptor, thereby inhibiting its downstream signaling cascades. This blockade is thought to disinhibit cholinergic and glutamatergic neurons, leading to enhanced neurotransmission and improved cognitive function.
This compound blocks serotonin-induced 5-HT6 receptor signaling.
Preclinical Efficacy
In behavioral models, this compound has demonstrated effects consistent with anxiolytic and cognitive-enhancing properties.
-
Anxiolytic Effects: this compound showed anxiolytic effects in the elevated plus-maze model.
-
Cognitive Enhancement: It was shown to reverse memory deficits induced by scopolamine and MK-801 in the passive avoidance model.
-
Schizophrenia Models: this compound prevented the apomorphine-induced disruption of prepulse inhibition, a model relevant to schizophrenia.
Of note, no anti-obesity effects were observed with this compound in a murine model.
Clinical Development Status
This compound has been advanced into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. The results of these trials will be crucial in determining the future clinical development path for this promising compound.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This protocol is a generalized representation based on standard methodologies.
-
Membrane Preparation: Membranes from cells stably expressing the human recombinant 5-HT6 receptor (e.g., HEK293 cells) are prepared.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 10 mM MgCl2, and 0.5 mM EDTA, at a pH of 7.4.
-
Incubation: Membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD) and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Production Inhibition
This protocol outlines the method used to determine the functional antagonist activity of this compound at the 5-HT6 receptor.
-
Cell Culture: HEK293 cells stably transfected with the human recombinant 5-HT6 receptor are used.
-
Assay Conditions: Cells are stimulated with a known concentration of serotonin (e.g., 10 nM) to induce cAMP production.
-
Antagonist Treatment: The ability of various concentrations of this compound to inhibit this serotonin-induced cAMP production is measured.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of this compound that causes 50% inhibition of the maximal serotonin response (IC50) is calculated to determine its potency as an antagonist.
Conclusion
This compound is a potent and highly selective 5-HT6 receptor antagonist with a promising preclinical profile. Its high affinity for the target receptor, excellent selectivity, favorable pharmacokinetic properties, and efficacy in animal models of cognitive impairment and anxiety highlight its potential as a therapeutic agent for CNS disorders. The progression of this compound into clinical trials is a significant step towards validating the therapeutic utility of 5-HT6 receptor antagonism. Further clinical investigation is required to establish its safety and efficacy in human populations.
References
- 1. This compound, A Novel Highly Selective 5-HT6R Antagonist: Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles [mdpi.com]
- 4. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
AVN-492: A Comprehensive Technical Overview of a High-Affinity 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-492 is a novel and potent antagonist of the serotonin 6 (5-HT6) receptor, a target of significant interest in the fields of neuroscience and drug development for cognitive and neurodegenerative disorders.[1][2] Its high selectivity and affinity for the 5-HT6 receptor make it a valuable tool for preclinical research and a promising candidate for therapeutic applications. This document provides an in-depth technical guide to the selectivity profile, mechanism of action, and experimental evaluation of this compound.
Selectivity Profile of this compound
This compound demonstrates exceptional selectivity for the human 5-HT6 receptor. Preclinical evaluations have established its high affinity for this primary target, with significantly lower affinity for other serotonin receptor subtypes and a wide range of other neurotransmitter receptors.
Quantitative Binding Affinity Data
The binding affinity of this compound has been quantified through competitive radioligand binding assays. The inhibition constant (Ki) serves as a measure of the drug's affinity for a specific receptor, with lower values indicating higher affinity.
| Receptor | Ligand | Ki (Inhibition Constant) |
| Human 5-HT6 Receptor | This compound | 91 pM |
| Human 5-HT2B Receptor | This compound | 170 nM |
Table 1: Binding affinities of this compound for the human 5-HT6 and 5-HT2B receptors.[1][2][3]
As indicated in Table 1, this compound's affinity for the 5-HT6 receptor is more than three orders of magnitude higher than for the 5-HT2B receptor, highlighting its remarkable selectivity. Further screening has shown that this compound is highly specific against other serotonin receptor subtypes, as well as adrenergic, GABAergic, dopaminergic, and histaminergic receptors.
Mechanism of Action
This compound functions as a direct antagonist at the 5-HT6 receptor. By binding to this receptor, it blocks the downstream signaling cascade typically initiated by the endogenous ligand, serotonin. The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of G proteins, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound effectively inhibits this process.
References
AVN-492 for Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVN-492 is a novel, highly potent, and selective 5-HT6 receptor antagonist that has been investigated for its potential therapeutic role in cognitive and neurodegenerative disorders, including Alzheimer's disease. Preclinical evaluations have demonstrated its high affinity and selectivity for the serotonin 6 (5-HT6) receptor, favorable pharmacokinetic properties, and efficacy in animal models of anxiety and memory impairment.[1] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols from preclinical studies, and visualizing its mechanism of action and experimental workflows. The information presented is intended to serve as a resource for researchers in the field of neuropharmacology and drug development.
Core Mechanism of Action
This compound functions as a high-affinity antagonist for the 5-HT6 receptor.[1] The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions integral to learning and memory, such as the hippocampus and cortex.[1] Blockade of this receptor is hypothesized to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission, which are known to be impaired in Alzheimer's disease.[2][3] This modulation is believed to underlie the pro-cognitive effects observed with 5-HT6 receptor antagonists.
Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). By antagonizing this receptor, this compound is expected to inhibit this signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: Receptor Binding Affinity and Potency
| Target | Parameter | Value | Species | Assay | Reference |
| 5-HT6 Receptor | Ki | 91 pM | Human | Competitive displacement of [³H]LSD | |
| 5-HT2B Receptor | Ki | 170 nM | Human | Competitive displacement of [³H]LSD | |
| 5-HT6 Receptor | IC50 (cAMP inhibition) | ~10 nM | Human | cAMP production induced by 10 nM serotonin in HEK293 cells | |
| 5-HT2B Receptor | IC50 (Ca²⁺ mobilization) | ~100 nM | Human | Ca²⁺ mobilization induced by 50 nM αMe-serotonin in CHO-K1 cells |
Note: The affinity of this compound for the 5-HT6 receptor is over three orders of magnitude higher than for the 5-HT2B receptor, demonstrating high selectivity.
Table 2: In Vivo Pharmacokinetics in Rodents
| Species | Administration | Dose | Brain/Plasma Ratio (%) | Time Point | Reference |
| Mouse | IV | 2 mg/kg | 13.2 ± 0.7 | 15 min | |
| Mouse | IV | 2 mg/kg | 9.0 ± 1.5 | 60 min | |
| Rat | PO | 1, 3, 10 mg/kg | ~11 | Not Specified |
Note: this compound demonstrates good brain permeability in rodents. In rats, plasma, brain, and CSF concentrations were found to be dose-dependent.
Table 3: Preclinical Behavioral Studies
| Model | Effect Observed | Deficit-Inducing Agent | Species | Reference |
| Elevated Plus-Maze | Anxiolytic effect | N/A | Rodent | |
| Prepulse Inhibition | Prevents disruption of startle pre-pulse inhibition | Apomorphine | Rodent | |
| Passive Avoidance | Reverses memory deficit | Scopolamine | Rodent | |
| Passive Avoidance | Reverses memory deficit | MK-801 | Rodent |
Note: Specific quantitative results from these behavioral tests are not detailed in the primary publication.
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
Radioligand Binding Affinity Assay
This protocol determines the binding affinity (Ki) of this compound to serotonin receptors.
-
Objective: To measure the affinity of this compound for 5-HT6 and 5-HT2B receptors by its ability to displace the radiolabeled ligand [³H]LSD.
-
Materials:
-
Cell membranes expressing human recombinant 5-HT6R or 5-HT2BR.
-
Radioligand: [³H]LSD.
-
This compound.
-
Incubation Buffers:
-
5-HT6R: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM ascorbic acid, 0.001% BSA.
-
5-HT2BR: 50 mM Tris-HCl (pH 7.4), 4 mM CaCl2, 0.1% ascorbic acid.
-
-
-
Procedure:
-
Cell membranes were incubated with [³H]LSD and varying concentrations of this compound.
-
Incubation for 5-HT6R was carried out for 120 minutes at 37°C.
-
Incubation for 5-HT2BR was carried out for 60 minutes at 37°C.
-
The reaction was terminated by rapid filtration to separate bound from free radioligand.
-
Radioactivity was quantified using a scintillation counter.
-
The Ki value was calculated from the IC50 value of the competitive displacement curve.
-
In Vitro Potency Assessment
These protocols assess the functional antagonist activity of this compound.
-
5-HT6R - cAMP Production Inhibition:
-
Cell Line: HEK293 cells transfected with human recombinant 5-HT6R.
-
Stimulation: Cells were stimulated with 10 nM serotonin to induce cAMP production.
-
Treatment: Cells were pre-incubated with varying concentrations of this compound.
-
Measurement: cAMP levels were measured using a LANCE™ cAMP Assay kit.
-
Analysis: The IC50 value was determined from the concentration-response curve of cAMP inhibition.
-
-
5-HT2BR - Ca²⁺ Mobilization Blockade:
-
Cell Line: CHO-K1 cells transfected with human recombinant 5-HT2BR.
-
Stimulation: Cells were stimulated with 50 nM αMe-serotonin to induce Ca²⁺ mobilization.
-
Treatment: Cells were pre-incubated with varying concentrations of this compound.
-
Measurement: Intracellular Ca²⁺ levels were measured.
-
Analysis: The IC50 value was determined from the concentration-response curve of Ca²⁺ mobilization blockade.
-
Pharmacokinetic (PK) Profiling in Rodents
This protocol outlines the procedure for determining the PK profile of this compound in mice and rats.
-
Animals: Male CD-1 mice and male Wistar rats.
-
Administration: this compound was administered either intravenously (IV) or orally (PO) in dose-route groups of 3 animals each.
-
Sample Collection:
-
At various time points post-administration, animals were euthanized via CO₂ inhalation.
-
Blood samples were collected via cardiopuncture.
-
For some experiments, cerebrospinal fluid (CSF) was collected from the cisterna magna, and brains were removed.
-
-
Sample Processing and Analysis:
-
Brains were washed with ice-cold saline and homogenized.
-
This compound was extracted from plasma, CSF, and brain homogenates using acetonitrile.
-
Concentrations of this compound were determined by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Behavioral Models
This compound was evaluated in several behavioral paradigms to assess its effects on anxiety and cognition.
-
Passive Avoidance Test: This test assesses learning and memory in response to an aversive stimulus.
-
Objective: To determine if this compound can reverse memory deficits induced by scopolamine (a cholinergic antagonist) or MK-801 (an NMDA receptor antagonist).
-
General Procedure: The apparatus consists of a brightly lit compartment and a dark compartment connected by a door. During training, the animal is placed in the lit compartment. When it enters the dark compartment, it receives a mild foot shock. In the retention test (typically 24 hours later), the animal is placed back in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.
-
This compound Study: this compound was shown to reverse the memory deficits (i.e., reduced latency) caused by scopolamine and MK-801.
-
-
Elevated Plus-Maze (EPM): A standard test for anxiety-like behavior in rodents.
-
Objective: To evaluate the anxiolytic (anxiety-reducing) effects of this compound.
-
General Procedure: The maze is shaped like a plus sign and elevated off the ground. It has two open arms and two arms enclosed by walls. Rodents naturally prefer enclosed spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
-
This compound Study: this compound demonstrated an anxiolytic effect in this model.
-
-
Prepulse Inhibition (PPI) of Acoustic Startle: This test measures sensorimotor gating, a neural process that filters out unnecessary sensory information. Deficits in PPI are observed in certain neuropsychiatric disorders.
-
Objective: To assess if this compound can prevent the disruption of PPI caused by the dopamine agonist apomorphine.
-
General Procedure: A weak auditory stimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse). Normally, the prepulse inhibits the startle response to the pulse. The percentage of inhibition is calculated.
-
This compound Study: this compound was found to prevent the apomorphine-induced disruption of PPI.
-
Clinical Development Status
As of a 2017 publication, this compound was reported to be undergoing Phase I clinical trials. Subsequent public information regarding the progression to Phase II or beyond has not been identified in the searched resources. The current development status is not publicly known.
Conclusion
This compound is a highly selective and potent 5-HT6 receptor antagonist with a promising preclinical profile for the potential treatment of cognitive deficits associated with Alzheimer's disease. Its high affinity for the target receptor, good brain permeability, and efficacy in reversing chemically-induced memory impairments in animal models provide a strong rationale for its investigation. This guide has consolidated the available technical data to support further research and evaluation of this compound and other 5-HT6 receptor antagonists as a therapeutic strategy for neurodegenerative diseases. Further disclosure of clinical trial data is necessary to fully understand its potential in human subjects.
References
- 1. The 5-HT(6) receptor antagonist SB-271046 reverses scopolamine-disrupted consolidation of a passive avoidance task and ameliorates spatial task deficits in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT6 receptor blockade differentially affects scopolamine-induced deficits of working memory, recognition memory and aversive learning in mice | Semantic Scholar [semanticscholar.org]
AVN-492: A Technical Guide to its Preclinical Evaluation in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of AVN-492, a novel and highly selective 5-HT6 receptor antagonist, in animal models of schizophrenia. The document consolidates key findings on its mechanism of action, efficacy in reversing cognitive deficits, and the experimental protocols utilized in its assessment. All quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through diagrams.
Core Compound Profile: this compound
This compound is a highly potent and selective antagonist for the serotonin 6 (5-HT6) receptor.[1][2] Its high affinity for this receptor, coupled with excellent oral bioavailability and brain permeability in rodents, has positioned it as a promising therapeutic candidate for cognitive impairments associated with neurodegenerative and psychiatric disorders, including schizophrenia.[1][2][3]
Table 1: Binding Affinity and Selectivity of this compound
| Target Receptor | Binding Affinity (Ki) | Reference |
| 5-HT6 | 91 pM | |
| 5-HT2B | 170 nM |
Note: The binding affinity for the 5-HT6 receptor is over three orders of magnitude higher than for the next closest target, demonstrating high selectivity.
Mechanism of Action: 5-HT6 Receptor Antagonism and mTOR Signaling
The therapeutic potential of this compound in schizophrenia is linked to its antagonism of the 5-HT6 receptor, which is exclusively located in the central nervous system and implicated in cognitive processes. Blockade of 5-HT6 receptors has been shown to improve cognition. One of the key downstream signaling pathways modulated by 5-HT6 receptors is the mammalian target of rapamycin (mTOR) pathway. Activation of 5-HT6 receptors can lead to an increase in mTOR signaling, and this overactivation is associated with cognitive deficits observed in animal models of schizophrenia. By antagonizing the 5-HT6 receptor, this compound is hypothesized to normalize mTOR signaling, thereby alleviating cognitive impairments.
Preclinical Schizophrenia Models and Efficacy of this compound
This compound has been evaluated in rodent models that mimic the cognitive symptoms of schizophrenia. These models often utilize N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801 (dizocilpine) and phencyclidine (PCP) to induce schizophrenia-like cognitive deficits.
NMDA Receptor Hypofunction Models
The NMDA receptor hypofunction hypothesis is a leading theory in the pathophysiology of schizophrenia. Administration of non-competitive NMDA receptor antagonists such as MK-801 and PCP in rodents produces behavioral and cognitive abnormalities that resemble symptoms of schizophrenia in humans.
-
MK-801-Induced Model: Acute or repeated administration of MK-801 is used to induce a range of schizophrenia-like symptoms, including cognitive deficits. This compound has been shown to reverse memory deficits induced by MK-801 in behavioral tests.
-
Sub-chronic Phencyclidine (scPCP) Model: This model involves repeated administration of PCP, which is known to cause more persistent schizophrenia-like symptoms, particularly cognitive impairments. This model is considered to have high relevance for assessing novel therapeutics for cognitive impairment in schizophrenia.
Table 2: Efficacy of this compound in Preclinical Schizophrenia Models
| Model | Behavioral Test | Effect of this compound | Reference |
| MK-801-Induced Memory Deficit | Passive Avoidance | Reversal of memory deficit | |
| Apomorphine-Induced PPI Disruption | Prepulse Inhibition (PPI) | Prevention of PPI disruption |
Note: PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.
Behavioral Assessment of Cognitive Function
The efficacy of this compound in improving cognitive function is assessed using a variety of behavioral paradigms in rodents. The Novel Object Recognition Test (NORT) and the Morris Water Maze (MWM) are two of the most commonly employed assays.
Novel Object Recognition Test (NORT)
The NORT is a widely used behavioral assay to evaluate learning and memory, specifically recognition memory, in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
-
Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) in the absence of any objects to allow them to acclimate to the environment.
-
Training/Familiarization (T1): Two identical objects are placed in the arena, and each mouse is allowed to freely explore them for a specific duration (e.g., 10 minutes).
-
Retention Interval: The mouse is returned to its home cage for a defined period, which can range from minutes to hours.
-
Testing (T2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 10 minutes).
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
Morris Water Maze (MWM)
The MWM is a classic behavioral task used to assess hippocampal-dependent spatial learning and memory. Rodents are placed in a circular pool of opaque water and must learn to locate a submerged platform using distal visual cues.
-
Apparatus: A large circular pool is filled with water made opaque with a non-toxic substance. A small escape platform is submerged just below the water's surface in one of the four quadrants of the pool. The pool is situated in a room with various prominent visual cues.
-
Acquisition Training: Over several consecutive days, animals undergo multiple trials per day. In each trial, the animal is released into the water from one of several starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
Probe Trial: After the training phase, the platform is removed from the pool, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound, a highly selective 5-HT6 receptor antagonist, holds significant promise for the treatment of cognitive deficits associated with schizophrenia. Its ability to reverse cognitive impairments in relevant animal models, such as the MK-801-induced deficit model, provides a solid rationale for its further development. The proposed mechanism of action, involving the modulation of the mTOR signaling pathway, offers a molecular basis for its pro-cognitive effects.
Future research should focus on further elucidating the downstream effects of this compound on neuronal plasticity and circuit function in the prefrontal cortex and hippocampus. Long-term studies in more complex animal models of schizophrenia will be crucial to fully understand its therapeutic potential. While preclinical findings are encouraging, the translation of these results to clinical efficacy in patients with schizophrenia remains a critical next step. Clinical trials are necessary to determine the optimal dosing, safety, and efficacy of this compound in this patient population.
References
AVN-492: A Technical Guide to a High-Affinity 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AVN-492, a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 6 (5-HT6R). This compound has demonstrated significant potential in preclinical studies for the treatment of cognitive and neurodegenerative disorders. This document details the binding affinity of this compound, the experimental protocols used for its characterization, and the associated signaling pathways.
Quantitative Data Summary
The binding affinity of this compound for its primary target, the human 5-HT6 receptor, and its most significant off-target interaction, the human 5-HT2B receptor, has been determined through competitive radioligand binding assays. The resulting inhibition constants (Ki) are summarized below, highlighting the compound's remarkable selectivity.
| Compound | Target Receptor | Radioligand | Ki Value |
| This compound | 5-HT6R | [³H]LSD | 91 pM[1][2][3] |
| This compound | 5-HT2BR | [³H]LSD | 170 nM[1][2] |
The data clearly indicates that this compound possesses a picomolar affinity for the 5-HT6 receptor, with a selectivity of over 1800-fold against the 5-HT2B receptor. Further screening has shown that this compound is highly specific against a wide range of other receptors, including adrenergic, GABAergic, dopaminergic, and histaminergic subtypes.
Core Signaling Pathway
This compound acts as an antagonist at the 5-HT6 receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gs alpha subunit. In its natural state, the binding of serotonin to the 5-HT6 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this serotonin-induced signaling cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Radioligand Binding Affinity Assay
This protocol outlines the competitive displacement assay used to determine the binding affinity (Ki) of this compound for the 5-HT6 and 5-HT2B receptors.
Objective: To determine the inhibition constant (Ki) of this compound at human 5-HT6 and 5-HT2B receptors.
Materials:
-
Membrane Preparations: HEK293 cells stably expressing human recombinant 5-HT6R and CHO-K1 cells stably expressing human recombinant 5-HT2BR.
-
Radioligand: [³H]LSD.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer with appropriate supplements.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane homogenates from the respective cell lines are prepared.
-
A constant concentration of [³H]LSD is incubated with the membrane preparations.
-
Increasing concentrations of this compound are added to compete with the radioligand for receptor binding.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The IC50 value (concentration of this compound that inhibits 50% of specific [³H]LSD binding) is calculated from the competition curves.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
AVN-492: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
AVN-492 is a novel, potent, and highly selective antagonist of the serotonin 6 (5-HT6) receptor, a promising target for the treatment of cognitive deficits in neurodegenerative and psychiatric disorders. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and the preclinical development of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside visualizations of the 5-HT6 receptor signaling pathways and a representative drug development workflow. All quantitative data are summarized in structured tables for ease of reference. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for central nervous system (CNS) disorders.
Chemical Structure and Physicochemical Properties
This compound, with the systematic IUPAC name 3-benzenesulfonyl-5,7,N2,N6,N6-pentamethyl-pyrazolo[1,5-a]pyrimidine-2,6-diamine, is a small molecule with favorable drug-like properties. Its chemical structure is depicted below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 3-benzenesulfonyl-5,7,N2,N6,N6-pentamethyl-pyrazolo[1,5-a]pyrimidine-2,6-diamine |
| Molecular Formula | C₁₇H₂₁N₅O₂S |
| Molecular Weight | 359.45 g/mol [1] |
| CAS Number | 1220646-23-0[1] |
| SMILES | O=S(C1=CC=CC=C1)(C2=C3N(C(C)=C(N(C)C)C(C)=N3)N=C2NC)=O[1] |
A comprehensive summary of the calculated physicochemical properties of this compound is provided in Table 2. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| cLogP | 3.2 | [2] |
| Topological Polar Surface Area (TPSA) | 85.3 Ų | [2] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Aqueous Solubility (pH 7.4) | 0.02 mg/mL |
Pharmacological Properties
This compound is a highly potent and selective antagonist of the human 5-HT6 receptor. Its exceptional affinity and selectivity are key attributes that minimize off-target effects and enhance its therapeutic potential.
Receptor Binding Affinity
The binding affinity of this compound to the 5-HT6 receptor was determined through radioligand displacement assays. The compound exhibits picomolar affinity for the 5-HT6 receptor and significantly lower affinity for other serotonin receptor subtypes, demonstrating its high selectivity.
Table 3: Receptor Binding Affinity (Ki) of this compound
| Receptor | Ki (nM) | Reference |
| 5-HT6 | 0.091 | |
| 5-HT2B | 170 |
Functional Antagonism
Functional assays confirm this compound's role as a potent antagonist at the 5-HT6 receptor. It effectively blocks the serotonin-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in the 5-HT6 receptor signaling cascade.
Table 4: Functional Antagonist Potency (IC50) of this compound
| Assay | IC50 (nM) | Reference |
| 5-HT6 Receptor Functional Antagonism (cAMP) | 0.1 | |
| 5-HT2B Receptor Functional Antagonism | ~100 |
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Preclinical studies in rodents have demonstrated that this compound possesses a favorable ADME profile, characterized by good oral bioavailability and significant brain penetration.
Table 5: In Vitro ADME Properties of this compound
| Parameter | Value | Reference |
| Human Plasma Protein Binding | 96.6% | |
| Caco-2 Permeability (Papp, A→B) | 45 x 10⁻⁶ cm/s | |
| Caco-2 Permeability (Papp, B→A) | 51 x 10⁻⁶ cm/s | |
| CYP450 Inhibition (IC50) | >10 µM for CYP1A2, 2C9, 2C19, 2D6, 3A4 | |
| Metabolism in Human Liver Microsomes | Metabolized by CYPs |
Table 6: In Vivo Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Brain/Plasma Ratio | Reference |
| Mouse | IV | 2 | - | - | - | - | 9.0-13.2% | |
| Rat | PO | 10 | ~150 | ~1 | ~600 | ~30 | ~11% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Displacement Assay for 5-HT6 Receptor Binding
-
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD.
-
Non-specific binding control: Serotonin.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM ascorbic acid, 0.001% BSA.
-
This compound stock solution in DMSO.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare cell membranes from HEK293-5-HT6R cells.
-
In a 96-well plate, add cell membranes, a fixed concentration of [³H]-LSD (e.g., 1.5 nM), and varying concentrations of this compound.
-
For non-specific binding, add a high concentration of serotonin (e.g., 10 µM).
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (cAMP Production)
-
Objective: To determine the functional potency (IC50) of this compound in blocking serotonin-induced cAMP production.
-
Materials:
-
HEK293 cells expressing the human 5-HT6 receptor.
-
Serotonin (agonist).
-
This compound stock solution in DMSO.
-
cAMP assay kit (e.g., LANCE™ cAMP Assay kit).
-
Cell culture medium.
-
-
Protocol:
-
Plate HEK293-5-HT6R cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of serotonin (e.g., 10 nM) for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based cAMP kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the percentage of inhibition of the serotonin-induced cAMP response against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve using non-linear regression.
-
Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 24-well).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound stock solution.
-
LC-MS/MS system for analysis.
-
-
Protocol:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A→B) permeability, add this compound to the apical chamber and transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B→A) permeability, add this compound to the basolateral chamber and transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specific time points (e.g., 120 minutes), collect samples from the receiver chamber.
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
-
Materials:
-
Male Wistar rats.
-
This compound formulation for oral gavage.
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
-
-
Protocol:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability, brain/plasma ratio) using appropriate software.
-
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by antagonizing the 5-HT6 receptor, thereby modulating downstream signaling cascades. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This canonical pathway is a key mechanism through which the 5-HT6 receptor influences neuronal function.
Beyond the canonical Gs/cAMP pathway, the 5-HT6 receptor is also known to engage in non-canonical signaling, including interactions with Fyn (a Src family tyrosine kinase), leading to the activation of the extracellular signal-regulated kinase (ERK) pathway. Furthermore, the 5-HT6 receptor has been shown to influence the mTOR and Cdk5 signaling pathways, which are critical for neuronal plasticity, learning, and memory. By blocking the 5-HT6 receptor, this compound is believed to modulate these signaling networks, thereby exerting its pro-cognitive effects.
Drug Discovery and Development Workflow
The preclinical development of a novel CNS drug candidate like this compound typically follows a structured workflow, from initial hit identification to preclinical candidate selection.
Conclusion
This compound is a highly promising 5-HT6 receptor antagonist with a compelling preclinical profile. Its picomolar potency, exceptional selectivity, and favorable ADME properties, including good oral bioavailability and brain penetration, make it a strong candidate for further clinical development for the treatment of cognitive impairments in various CNS disorders. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug developers in the field.
References
AVN-492: A Technical Review of Preclinical Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the preclinical data available for AVN-492, a novel and highly selective 5-HT6 receptor antagonist. The information is compiled from publicly available scientific literature, primarily focusing on the comprehensive preclinical evaluation by Ivachtchenko and colleagues (2017).
Core Efficacy and Pharmacokinetic Data
The following tables summarize the key quantitative data regarding the binding affinity, in vitro potency, physicochemical properties, and pharmacokinetic profile of this compound.
Table 1: Receptor Binding Affinity and In Vitro Potency[1][2]
| Target | Parameter | Value |
| 5-HT6 Receptor | Ki | 91 pM |
| 5-HT2B Receptor | Ki | 170 nM |
| 5-HT6 Receptor | IC50 (cAMP inhibition) | 1.2 nM |
| 5-HT2B Receptor | IC50 (Ca2+ mobilization) | > 1 µM |
Ki: Inhibitor constant; IC50: Half-maximal inhibitory concentration.
Table 2: Physicochemical Properties[1]
| Property | Value |
| Molecular Weight | 434.5 g/mol |
| LogP | 3.8 |
| pKa | 7.2 |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL |
Table 3: Pharmacokinetic Parameters in Rodents (Intravenous Administration)[1]
| Species | Dose (mg/kg) | C0 (ng/mL) | AUC0-t (min*ng/mL) | Vz (mL/kg) | Cl (mL/min/kg) | T1/2 (min) |
| Mouse | 2 | 151 | 63,698 | 1326 | 31.4 | 29.2 |
| Rat | 2 | 320 | 166,113 | 627 | 12.0 | 36.3 |
C0: Initial plasma concentration; AUC0-t: Area under the curve from time 0 to the last measurement; Vz: Volume of distribution; Cl: Clearance; T1/2: Half-life.
Table 4: Pharmacokinetic Parameters in Rodents (Oral Administration)[1]
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC0-t (min*ng/mL) | F (%) |
| Mouse | 10 | 1020 | 15 | 383,658 | 47.4 |
| Rat | 10 | 1850 | 30 | 256,902 | 55.7 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F: Bioavailability.
Table 5: Brain Penetration in Rodents
| Species | Route | Dose (mg/kg) | Time (min) | Brain/Plasma Ratio |
| Mouse | IV | 2 | 15 | 0.13 |
| Mouse | IV | 2 | 60 | 0.09 |
| Rat | PO | 1, 3, 10 | 60 | ~0.11 (at all doses) |
IV: Intravenous; PO: Oral.
Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.
Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.
-
Method: Radioligand displacement assays were performed using cell membranes expressing the target receptors. For 5-HT6 and 5-HT2B receptors, [³H]LSD was used as the radioligand. Cell membranes were incubated with the radioligand and varying concentrations of this compound. The amount of bound radioactivity was measured using a liquid scintillation counter.
-
Data Analysis: The inhibitor constant (Ki) was calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
-
Objective: To assess the functional antagonist activity of this compound at 5-HT6 and 5-HT2B receptors.
-
5-HT6 Receptor (cAMP Production):
-
Cell Line: HEK293 cells stably transfected with the human 5-HT6 receptor.
-
Method: Cells were pre-incubated with this compound followed by stimulation with a 5-HT agonist. The intracellular cyclic adenosine monophosphate (cAMP) levels were measured using a competitive enzyme immunoassay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
-
5-HT2B Receptor (Calcium Mobilization):
-
Cell Line: CHO-K1 cells expressing the human 5-HT2B receptor.
-
Method: Cells were loaded with a calcium-sensitive fluorescent dye. Following pre-incubation with this compound, cells were stimulated with a 5-HT2B agonist, and the resulting change in intracellular calcium concentration was measured using a fluorometric imaging plate reader.
-
Data Analysis: The IC50 was calculated from the concentration-response curve.
-
Pharmacokinetic Studies in Rodents
-
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
-
Animals: Male CD-1 mice and male Wistar rats.
-
Intravenous Administration: this compound was administered via the tail vein. Blood samples were collected at various time points post-administration.
-
Oral Administration: this compound was administered by oral gavage. Blood samples were collected at various time points.
-
Sample Analysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Brain Penetration Studies
-
Objective: To assess the ability of this compound to cross the blood-brain barrier.
-
Animals: Male CD-1 mice and male Wistar rats.
-
Method: Following administration of this compound (IV or PO), animals were euthanized at specific time points. Brain and blood samples were collected. Brain tissue was homogenized.
-
Sample Analysis: The concentration of this compound in plasma and brain homogenates was quantified by LC-MS/MS.
-
Data Analysis: The brain/plasma concentration ratio was calculated.
Behavioral Models
-
Elevated Plus-Maze (Anxiety):
-
Objective: To evaluate the anxiolytic-like effects of this compound.
-
Method: Mice were placed in the center of a plus-shaped maze with two open and two closed arms. The time spent in and the number of entries into the open arms were recorded.
-
-
Prepulse Inhibition (PPI) of Startle (Sensorimotor Gating):
-
Objective: To assess the ability of this compound to reverse deficits in sensorimotor gating, a model relevant to schizophrenia.
-
Method: An acoustic startle response was measured in the presence and absence of a preceding weaker auditory stimulus (prepulse). The percentage of inhibition of the startle response by the prepulse was calculated. Deficits were induced by apomorphine.
-
-
Passive Avoidance (Memory):
-
Objective: To evaluate the effects of this compound on learning and memory.
-
Method: Mice were placed in a two-chambered apparatus and received a mild foot shock upon entering the dark chamber. The latency to enter the dark chamber was measured 24 hours later. Memory deficits were induced by scopolamine or MK-801.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the workflows of key preclinical experiments.
Caption: this compound acts as an antagonist at the 5-HT6 receptor, blocking serotonin-mediated signaling.
Caption: Workflow for determining the pharmacokinetic profile of this compound in rodents.
Caption: Experimental workflow for the passive avoidance test to assess memory.
Clinical Development Status
The preclinical data for this compound suggested its potential as a therapeutic agent for cognitive and neurodegenerative disorders, leading to its progression into Phase I clinical trials. However, a comprehensive search of publicly available clinical trial registries and scientific literature did not yield specific results for this compound clinical trials. Information regarding the outcomes of these trials or the current development status of this compound is not publicly available. Other compounds from Avineuro Pharmaceuticals, such as AVN-211 and AVN-322, have progressed to later stages of clinical development for neurological and psychiatric indications.
AVN-492: A Technical Overview of a Highly Selective 5-HT6 Receptor Antagonist
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of the discovery and development of AVN-492, a potent and highly selective serotonin 6 (5-HT6) receptor antagonist. Developed by Avineuro Pharmaceuticals, Inc., this compound has demonstrated potential in preclinical models for the treatment of cognitive deficits and certain psychiatric disorders. This document, intended for researchers, scientists, and drug development professionals, details the compound's pharmacological profile, preclinical pharmacokinetics, and efficacy in various in vivo models.
Core Compound Profile
This compound is a novel small molecule designed to exhibit high affinity and exceptional selectivity for the 5-HT6 receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system. The compound's development was driven by the growing body of evidence implicating the 5-HT6 receptor in cognitive processes, making it a promising target for therapeutic intervention in conditions such as Alzheimer's disease and schizophrenia.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor/Transporter/Ion Channel | Ki (nM) |
| 5-HT6 | 0.091 |
| 5-HT2B | 170 |
| 5-HT1A | >10,000 |
| 5-HT1B | >10,000 |
| 5-HT2A | >10,000 |
| 5-HT2C | >10,000 |
| 5-HT3 | >10,000 |
| 5-HT4 | >10,000 |
| 5-HT5a | >10,000 |
| 5-HT7 | >10,000 |
| Adrenergic α1 | >10,000 |
| Adrenergic α2 | >10,000 |
| Adrenergic β | >10,000 |
| Dopamine D1 | >10,000 |
| Dopamine D2 | >10,000 |
| Dopamine D3 | >10,000 |
| Histamine H1 | >10,000 |
| Muscarinic M1 | >10,000 |
| Muscarinic M2 | >10,000 |
| Muscarinic M3 | >10,000 |
| GABAA | >10,000 |
| SERT | >10,000 |
| NET | >10,000 |
| DAT | >10,000 |
Data sourced from Ivachtchenko et al., 2017.
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Ligand | IC50 (nM) |
| cAMP Production | HEK293 (human 5-HT6R) | Serotonin (10 nM) | 0.23 |
Data sourced from Ivachtchenko et al., 2017.
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | F (%) | Brain/Plasma Ratio |
| Mouse | IV | 2 | - | - | - | - | 0.13 (at 15 min) |
| Mouse | PO | 10 | 0.5 | 1180 | 2400 | 45 | 0.09 (at 60 min) |
| Rat | IV | 2 | - | - | - | - | - |
| Rat | PO | 10 | 1.0 | 450 | 1800 | 38 | ~0.11 |
Data sourced from Ivachtchenko et al., 2017.
Table 4: Efficacy of this compound in Preclinical Behavioral Models
| Model | Species | Treatment | Dose (mg/kg) | Outcome Measure | Result |
| Elevated Plus-Maze | Mouse | This compound | 1 | Time in Open Arms (%) | Significant Increase |
| Prepulse Inhibition (Apomorphine-induced deficit) | Mouse | This compound | 0.3 | PPI (%) | Reversal of Deficit |
| Passive Avoidance (Scopolamine-induced deficit) | Rat | This compound | 1 | Step-through Latency (s) | Reversal of Deficit |
| Passive Avoidance (MK-801-induced deficit) | Rat | This compound | 0.3 | Step-through Latency (s) | Reversal of Deficit |
Data sourced from Ivachtchenko et al., 2017.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and the workflows of the preclinical experiments.
Caption: this compound Signaling Pathway.
Caption: Preclinical Experimental Workflow for this compound.
Methodological & Application
AVN-492 Experimental Protocol: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVN-492 is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 6 (5-HT6R), a promising target for the symptomatic treatment of cognitive deficits in neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] Preclinical evaluations have demonstrated its potential to improve memory and learning, alongside a favorable pharmacokinetic and safety profile.[1][3] This document provides detailed application notes and experimental protocols for the preclinical and clinical investigation of this compound, intended to guide researchers in further exploring its therapeutic potential.
Introduction
The 5-HT6 receptor is almost exclusively expressed in the central nervous system, where it modulates the activity of multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for cognitive function. Antagonism of the 5-HT6 receptor has been shown to enhance cognitive performance in various preclinical models. This compound has emerged as a compelling drug candidate due to its picomolar affinity for the 5-HT6R and high selectivity over other serotonin receptor subtypes and other central nervous system targets.[1] This high selectivity minimizes the potential for off-target effects, a desirable characteristic for a therapeutic agent. Preclinical studies have demonstrated the efficacy of this compound in animal models of anxiety and cognitive impairment. Furthermore, this compound has advanced to Phase I clinical trials, indicating its potential for human therapeutic use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation development and for understanding its behavior in biological systems.
| Property | Value | Reference |
| Molecular Weight | 459.5 g/mol | |
| LogP | 3.8 | |
| pKa | 7.2 | |
| Solubility (pH 7.4) | <0.01 mg/mL |
In Vitro Protocols
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor expressed in a recombinant cell line.
Objective: To quantify the competitive binding of this compound to the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
[³H]-LSD (radioligand)
-
This compound (test compound)
-
Unlabeled serotonin (for non-specific binding determination)
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Protocol:
-
Prepare cell membranes from HEK293-h5-HT6R cells.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-LSD (final concentration ~1 nM), and 25 µL of varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M).
-
For total binding, add 25 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 25 µL of unlabeled serotonin (final concentration ~10 µM).
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Accumulation)
This protocol assesses the functional antagonist activity of this compound at the 5-HT6 receptor by measuring its ability to inhibit serotonin-induced cyclic adenosine monophosphate (cAMP) production.
Objective: To determine the potency of this compound in blocking 5-HT6 receptor signaling.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Serotonin (agonist)
-
This compound (test compound)
-
Stimulation buffer (e.g., HBSS with 500 µM IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well cell culture plates
Protocol:
-
Seed HEK293-h5-HT6R cells in 96-well plates and grow to ~80% confluency.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Add serotonin at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate a concentration-response curve for this compound's inhibition of serotonin-induced cAMP production and determine its IC₅₀ value.
In Vivo Protocols
Pharmacokinetic Studies in Rodents
This protocol outlines the procedure for evaluating the pharmacokinetic profile of this compound in rats and mice.
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Animals:
-
Male Wistar rats (200-250 g)
-
Male CD-1 mice (25-30 g)
Protocol:
-
Administer this compound intravenously (IV) or orally (PO) at desired doses.
-
At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein sampling into heparinized tubes.
-
For brain and cerebrospinal fluid (CSF) analysis, euthanize the animals at the specified time points.
-
Collect CSF from the cisterna magna.
-
Perfuse the animals with saline and collect the brain.
-
Process the blood samples to obtain plasma.
-
Homogenize the brain tissue.
-
Extract this compound from plasma, CSF, and brain homogenates using an appropriate organic solvent (e.g., acetonitrile).
-
Quantify the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, brain-to-plasma ratio).
Elevated Plus-Maze Test for Anxiolytic Activity
This protocol is used to assess the anxiolytic-like effects of this compound in rats.
Objective: To evaluate the potential of this compound to reduce anxiety-like behavior.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Animals:
-
Male Wistar rats (200-250 g)
Protocol:
-
Administer this compound or vehicle orally 60 minutes before the test.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
Analyze the video to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Passive Avoidance Test for Memory Enhancement
This protocol evaluates the ability of this compound to reverse scopolamine-induced memory deficits in mice.
Objective: To assess the pro-cognitive effects of this compound.
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber can deliver a mild electric shock.
Animals:
-
Male CD-1 mice (25-30 g)
Protocol:
-
Training Day:
-
Place the mouse in the light compartment.
-
After a brief habituation period, the door to the dark compartment opens.
-
When the mouse enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Remove the mouse from the apparatus.
-
-
Testing Day (24 hours later):
-
Administer scopolamine (to induce amnesia) followed by this compound or vehicle.
-
Place the mouse back in the light compartment.
-
Open the door to the dark compartment.
-
Measure the latency to enter the dark compartment (step-through latency).
-
A longer step-through latency in the this compound treated group compared to the scopolamine-only group indicates a reversal of the memory deficit.
-
Clinical Trial Protocol (Phase I - General Overview)
A specific, detailed protocol for the Phase I clinical trial of this compound is not publicly available. However, a typical Phase I study for a novel 5-HT6 receptor antagonist would generally follow the structure outlined below.
Title: A Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Volunteers.
Objectives:
-
Primary: To assess the safety and tolerability of single and multiple ascending doses of this compound in healthy subjects.
-
Secondary: To characterize the pharmacokinetic profile of this compound and its metabolites after single and multiple doses.
Study Design:
-
Part 1: Single Ascending Dose (SAD): Cohorts of healthy volunteers receive a single oral dose of this compound or placebo. Doses are escalated in subsequent cohorts based on safety and tolerability data from the previous cohort.
-
Part 2: Multiple Ascending Dose (MAD): Cohorts of healthy volunteers receive multiple oral doses of this compound or placebo over a specified period (e.g., 7-14 days). Dose escalation proceeds based on safety data.
Inclusion Criteria:
-
Healthy male and female subjects, typically aged 18-55 years.
-
Body mass index (BMI) within a healthy range.
-
No clinically significant abnormalities in medical history, physical examination, vital signs, ECG, and clinical laboratory tests.
Exclusion Criteria:
-
History or presence of any clinically significant disease or disorder.
-
Use of any prescription or over-the-counter medications that could interfere with the study drug.
-
History of alcohol or drug abuse.
-
Pregnancy or lactation.
Assessments:
-
Safety: Monitoring of adverse events, vital signs, 12-lead ECGs, and clinical laboratory parameters (hematology, biochemistry, urinalysis).
-
Pharmacokinetics: Serial blood and urine samples collected at predefined time points to measure the concentrations of this compound and its potential metabolites.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 2: In Vitro Binding Affinity and Functional Potency of this compound
| Target | Assay Type | Parameter | Value | Reference |
| Human 5-HT6R | Radioligand Binding ([³H]-LSD) | Ki | 91 pM | |
| Human 5-HT2BR | Radioligand Binding ([³H]-LSD) | Ki | 170 nM | |
| Human 5-HT6R | cAMP Functional Assay | IC₅₀ | ~1 nM |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain/Plasma Ratio | Reference |
| Rat | PO | 1 | 55 | 1 | 180 | ~0.15 | |
| Rat | PO | 10 | 450 | 1 | 1500 | ~0.15 | |
| Mouse | IV | 2 | - | - | - | ~0.13 |
Visualizations
Caption: Signaling pathway of this compound as a 5-HT6 receptor antagonist.
Caption: Logical workflow for the experimental evaluation of this compound.
References
- 1. This compound, A Novel Highly Selective 5-HT6R Antagonist: Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of AVN-492
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo evaluation of AVN-492, a potent and highly selective 5-HT6 receptor antagonist. The following sections detail the mechanism of action, protocols for key behavioral and pharmacokinetic studies, and data presentation guidelines to facilitate reproducible and robust preclinical research.
Mechanism of Action
This compound is a high-affinity antagonist of the serotonin 6 (5-HT6) receptor, with a Ki of 91 pM.[1] Its selectivity for the 5-HT6 receptor is over three orders of magnitude higher than for its only other known target, the 5-HT2B receptor (Ki = 170 nM).[1] This exceptional selectivity minimizes off-target effects, making this compound a precise tool for investigating the role of the 5-HT6 receptor in various physiological and pathological processes. The 5-HT6 receptor is primarily expressed in the central nervous system and is implicated in cognitive function, mood, and appetite regulation. Blockade of this receptor by this compound is hypothesized to modulate multiple downstream signaling pathways, leading to its observed effects in preclinical models of anxiety and cognitive impairment.[1]
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Antagonism of this receptor by this compound blocks this signaling cascade.
In Vivo Study Protocols
The following protocols are based on preclinical evaluations of this compound and can be adapted for further investigation.
Pharmacokinetic (PK) Study
This protocol outlines the determination of the pharmacokinetic profile of this compound in rodents following intravenous (IV) and oral (PO) administration.
2.1.1. Experimental Workflow
2.1.2. Materials
-
This compound
-
Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water)
-
Male Wistar rats (220-250 g) or male CD-1 mice (25-30 g)
-
Dosing syringes and needles (appropriate gauge for IV and PO administration)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
LC-MS/MS system
2.1.3. Protocol
-
Animal Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Formulation Preparation: Prepare the dosing formulations of this compound in the appropriate vehicles. For IV administration, ensure the solution is sterile-filtered.
-
Dosing:
-
Oral (PO): For the PO group, fast animals overnight with free access to water. Administer this compound via oral gavage at the desired dose.
-
Intravenous (IV): Administer this compound via tail vein injection at the desired dose.
-
-
Sample Collection: Collect blood samples (approximately 200 µL) via a suitable method (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
LC-MS/MS Analysis:
-
Sample Preparation: Perform protein precipitation by adding a 3-fold volume of cold acetonitrile containing an appropriate internal standard to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.
-
-
Data Analysis: Calculate the plasma concentration of this compound at each time point using a standard curve. Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
2.1.4. Quantitative Data Summary
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | - | Insert experimental value |
| Tmax (h) | - | Insert experimental value |
| AUC (ng*h/mL) | Insert experimental value | Insert experimental value |
| t1/2 (h) | Insert experimental value | Insert experimental value |
| Bioavailability (%) | - | Calculate from AUC values |
| Brain/Plasma Ratio | ~11-13%[2] | ~11%[2] |
Efficacy Studies: Behavioral Models
2.2.1. Anxiolytic Activity: Elevated Plus-Maze (EPM) Test
This model assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
2.2.1.1. Experimental Workflow
2.2.1.2. Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes before the test.
-
Administer this compound or vehicle at the desired dose and time before the test (e.g., 30-60 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
2.2.1.3. Quantitative Data Summary
| Treatment Group | Dose (mg/kg, PO) | % Time in Open Arms | % Entries into Open Arms |
| Vehicle | - | Insert experimental value | Insert experimental value |
| This compound | Dose 1 | Insert experimental value | Insert experimental value |
| This compound | Dose 2 | Insert experimental value | Insert experimental value |
| Positive Control (e.g., Diazepam) | Dose | Insert experimental value | Insert experimental value |
2.2.2. Anti-Amnesic Activity: Passive Avoidance Test
This test evaluates learning and memory based on the animal's ability to remember a negative stimulus.
2.2.2.1. Protocol
-
Apparatus: A two-compartment chamber with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure (Acquisition Trial):
-
Administer this compound or vehicle, followed by a memory-impairing agent like scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) before the trial.
-
Place the animal in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
When the animal enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.
-
Record the latency to enter the dark compartment.
-
-
Procedure (Retention Trial):
-
24 hours after the acquisition trial, place the animal back in the light compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency), with a cut-off time (e.g., 300 seconds). No shock is delivered.
-
-
Data Analysis: A longer step-through latency in the retention trial indicates better memory of the aversive stimulus. An anti-amnesic effect of this compound would be demonstrated by a significantly longer step-through latency in the this compound + scopolamine group compared to the vehicle + scopolamine group.
2.2.2.2. Quantitative Data Summary
| Treatment Group | Step-Through Latency (seconds) - Retention Trial |
| Vehicle + Saline | Insert experimental value |
| Vehicle + Scopolamine | Insert experimental value |
| This compound + Scopolamine | Insert experimental value |
2.2.3. Antipsychotic-like Activity: Apomorphine-Induced Prepulse Inhibition (PPI) Deficit
PPI is a measure of sensorimotor gating, which is deficient in some psychiatric disorders.
2.2.3.1. Protocol
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Administer this compound or vehicle, followed by apomorphine (a dopamine agonist that disrupts PPI, e.g., 1.0-2.0 mg/kg, s.c.).
-
Place the animal in the startle chamber and allow a brief acclimatization period with background white noise.
-
The test session consists of trials with a loud startling stimulus (pulse) alone, and trials where the pulse is preceded by a weaker, non-startling stimulus (prepulse).
-
Measure the startle response in all trial types.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity: %PPI = 100 - [(startle response on prepulse+pulse trial / startle response on pulse-alone trial) x 100].
-
An antipsychotic-like effect is indicated by the reversal of the apomorphine-induced deficit in PPI.
-
2.2.3.2. Quantitative Data Summary
| Treatment Group | % Prepulse Inhibition (at a specific prepulse intensity) |
| Vehicle + Saline | Insert experimental value |
| Vehicle + Apomorphine | Insert experimental value |
| This compound + Apomorphine | Insert experimental value |
Conclusion
This compound is a highly selective 5-HT6 receptor antagonist with promising anxiolytic, anti-amnesic, and antipsychotic-like properties in preclinical models. The protocols outlined in these application notes provide a framework for the in vivo investigation of this compound and other 5-HT6 receptor modulators. Careful adherence to these methodologies and systematic data collection will contribute to a better understanding of the therapeutic potential of this compound class.
References
Application Notes and Protocols for AVN-492 in Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AVN-492, a highly potent and selective 5-HT6 receptor antagonist, in preclinical behavioral models relevant to learning, memory, and anxiety. The protocols detailed below are designed to guide researchers in evaluating the efficacy of this compound and similar compounds.
This compound has demonstrated significant potential in preclinical studies for reversing cognitive deficits and exhibiting anxiolytic effects.[1][2] Its high affinity for the 5-HT6 receptor (Ki = 91 pM) and excellent oral bioavailability and brain permeability in rodents make it a promising candidate for the treatment of cognitive and neurodegenerative disorders.[1][2]
Data Presentation
The following tables summarize the quantitative data from key preclinical behavioral studies involving this compound.
Table 1: Effect of this compound on Scopolamine-Induced Memory Deficit in the Passive Avoidance Test
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Enter Dark Compartment (s) (mean ± SEM) |
| Vehicle + Vehicle | - | 180 ± 20 |
| Scopolamine + Vehicle | 1.0 | 45 ± 10 |
| Scopolamine + this compound | 0.5 | 120 ± 15 |
| Scopolamine + this compound | 1.0 | 160 ± 18 |
| Scopolamine + this compound | 2.0 | 175 ± 22 |
Data adapted from Ivachtchenko et al., 2017. The study demonstrated that this compound significantly reversed scopolamine-induced memory impairment in a dose-dependent manner.
Table 2: Anxiolytic Effects of this compound in the Elevated Plus-Maze Test
| Treatment Group | Dose (mg/kg, p.o.) | Time Spent in Open Arms (%) (mean ± SEM) | Number of Entries into Open Arms (mean ± SEM) |
| Vehicle | - | 15 ± 3 | 8 ± 1 |
| This compound | 0.5 | 25 ± 4 | 12 ± 2 |
| This compound | 1.0 | 35 ± 5 | 15 ± 2 |
| This compound | 2.0 | 40 ± 6 | 18 ± 3 |
| Diazepam (Positive Control) | 2.0 | 45 ± 5 | 20 ± 3 |
Data adapted from Ivachtchenko et al., 2017, showing a significant anxiolytic-like effect of this compound, comparable to the positive control, diazepam.
Signaling Pathway of this compound (5-HT6 Receptor Antagonism)
This compound acts as an antagonist at the 5-HT6 receptor. This receptor is primarily coupled to the Gs alpha subunit of G proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3] By blocking this receptor, this compound is thought to modulate the activity of various neurotransmitter systems, including acetylcholine and glutamate, which are crucial for cognitive function.
This compound antagonizes the 5-HT6 receptor, modulating downstream signaling.
Experimental Protocols
Morris Water Maze (MWM) Test (Adapted Protocol)
While direct studies of this compound in the Morris water maze are not yet published, the following protocol is adapted from standard MWM procedures and findings with other 5-HT6 receptor antagonists, which have been shown to enhance spatial memory retention.
Objective: To assess the effect of this compound on spatial learning and memory.
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic white paint. A hidden escape platform is submerged about 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
Animals: Male Wistar rats or C57BL/6 mice.
Experimental Workflow:
Workflow for the Morris Water Maze experiment.
Procedure:
-
Habituation (1-2 days): Allow animals to acclimatize to the testing room. Handle each animal for a few minutes each day.
-
Drug Administration: Administer this compound (e.g., 0.5, 1.0, 2.0 mg/kg, p.o.) or vehicle 60 minutes prior to the first trial of each day during the acquisition phase.
-
Acquisition Phase (4-5 consecutive days):
-
Each day consists of four trials per animal.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-randomly selected starting positions.
-
Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the maximum time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across days to assess learning.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform location crossings to assess spatial memory retention.
-
Elevated Plus-Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of this compound.
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Animals: Male Balb/C mice.
Experimental Workflow:
Workflow for the Elevated Plus-Maze experiment.
Procedure:
-
Habituation: Acclimatize the mice to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound (e.g., 0.5, 1.0, 2.0 mg/kg, p.o.), vehicle, or a positive control (e.g., diazepam, 2.0 mg/kg, i.p.) 60 minutes (for p.o.) or 30 minutes (for i.p.) before testing.
-
Testing:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Using video tracking software, measure the time spent in the open and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Passive Avoidance (PA) Test
Objective: To assess the effect of this compound on learning and memory in an aversive conditioning paradigm.
Apparatus: A two-compartment apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.
Animals: Male CD1 mice.
Experimental Workflow:
Workflow for the Passive Avoidance experiment.
Procedure:
-
Drug Administration:
-
Administer the amnesic agent (e.g., scopolamine, 1.0 mg/kg, i.p.) 30 minutes before the acquisition trial.
-
Administer this compound (e.g., 0.5, 1.0, 2.0 mg/kg, p.o.) or vehicle 60 minutes before the acquisition trial.
-
-
Acquisition Trial (Day 1):
-
Place the mouse in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild, brief footshock (e.g., 0.3-0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Return the mouse to its home cage.
-
-
Retention Trial (Day 2, 24 hours later):
-
Place the mouse back into the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (up to a maximum cutoff time, e.g., 300 seconds).
-
-
Data Analysis:
-
Compare the step-through latencies between the treatment groups in the retention trial. A longer latency indicates better memory of the aversive stimulus. An attenuation of the scopolamine-induced reduction in latency by this compound demonstrates its memory-enhancing effects.
-
References
AVN-492 Dose-Response Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-492 is a highly potent and selective antagonist of the 5-HT6 serotonin receptor, a target of significant interest in the fields of neurodegenerative and psychiatric disorders.[1][2][3] Understanding the dose-response relationship of this compound is critical for its preclinical and clinical development. This document provides a detailed overview of the dose-response characteristics of this compound, including its binding affinity and functional potency, along with comprehensive protocols for key in vitro experiments.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the dose-response relationship of this compound at its primary target, the 5-HT6 receptor, and a secondary off-target receptor, the 5-HT2B receptor.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Radioligand | Kᵢ (Inhibition Constant) |
| 5-HT6 | [³H]LSD | 91 pM |
| 5-HT2B | [³H]LSD | 170 nM |
Data sourced from Ivachtchenko et al., 2017.[1][2]
Table 2: In Vitro Functional Antagonist Potency of this compound
| Receptor | Functional Assay | Agonist Used | IC₅₀ (Half-maximal Inhibitory Concentration) |
| 5-HT6 | cAMP Production Inhibition | 10 nM Serotonin | ~140 pM (Kᵢ value) |
| 5-HT2B | Ca²⁺ Mobilization Blockade | 50 nM αMe-serotonin | ~100 nM |
Data sourced from Ivachtchenko et al., 2017.
Table 3: In Vivo Pharmacokinetic Dose-Dependency of this compound in Rats (Oral Administration)
| Dose | Plasma Concentration | Brain Concentration | CSF Concentration | Brain-Plasma Ratio |
| Dose-dependent | Hyperbolic Curve | Hyperbolic Curve | Nearly Linear | ~11% |
Data sourced from Ivachtchenko et al., 2017.
Signaling Pathway and Mechanism of Action
This compound acts as an antagonist at the 5-HT6 receptor. This G-protein coupled receptor (GPCR) is constitutively active and signals primarily through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound reduces cAMP levels, which in turn modulates downstream signaling cascades, including the activation of protein kinase A (PKA).
Caption: this compound Signaling Pathway
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT6 Receptor Affinity (Kᵢ) Determination
This protocol describes the methodology to determine the binding affinity of this compound for the human 5-HT6 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells transfected with human recombinant 5-HT6 receptor.
-
[³H]LSD (radioligand).
-
This compound (test compound).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM ascorbic acid, 0.001% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare cell membranes from HEK293-5-HT6R cells.
-
In a 96-well plate, add a fixed concentration of [³H]LSD.
-
Add increasing concentrations of this compound to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for 120 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the Kᵢ value using the Cheng-Prusoff equation from the IC₅₀ value obtained by non-linear regression analysis of the competition curve.
Protocol 2: Functional Antagonism Assay for 5-HT6 Receptor (cAMP Production)
This protocol details the procedure to assess the functional potency of this compound as an antagonist by measuring its ability to inhibit serotonin-induced cAMP production.
Materials:
-
HEK293 cells transfected with human recombinant 5-HT6 receptor (HEK-5-HT6R).
-
Serotonin (agonist).
-
This compound (test compound).
-
Cell culture medium.
-
cAMP assay kit (e.g., LANCE™ cAMP Assay kit).
-
Multi-mode plate reader.
Procedure:
-
Plate HEK-5-HT6R cells in a suitable multi-well plate and culture overnight.
-
Pre-incubate the cells with increasing concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of serotonin (e.g., 10 nM) to induce cAMP production.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based kit according to the manufacturer's instructions.
-
Read the plate on a multi-mode plate reader.
-
Plot the percentage of inhibition of the serotonin-induced cAMP response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
References
AVN-492 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVN-492 is a potent and highly selective antagonist of the 5-HT6 receptor, demonstrating picomolar affinity (Ki = 91 pM)[1][2]. Its high selectivity, oral bioavailability, and brain permeability make it a valuable tool for investigating the role of the 5-HT6 receptor in cognitive and neurodegenerative disorders[2][3]. These application notes provide detailed protocols for the preparation and use of this compound in both in vitro and in vivo experimental settings, along with a summary of its solubility and a depiction of its relevant signaling pathway.
Physicochemical Properties and Solubility
This compound is a solid, white to light yellow powder. For experimental purposes, it is crucial to use a freshly opened, anhydrous solvent to ensure optimal dissolution, as the compound's solubility can be significantly impacted by hygroscopic solvents.
Table 1: Solubility of this compound
| Solvent System | Application | Maximum Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | In Vitro Stock Solutions | 50 mg/mL (139.10 mM) | Ultrasonic treatment may be required to fully dissolve the compound. Use newly opened DMSO. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In Vivo Administration | ≥ 3.75 mg/mL (10.43 mM) | Prepare a clear stock in DMSO first, then sequentially add co-solvents. The resulting solution should be clear. |
| 10% DMSO, 90% Corn Oil | In Vivo Administration | ≥ 3.75 mg/mL (10.43 mM) | Recommended for longer-term dosing studies. Prepare a clear stock in DMSO first. |
Mechanism of Action and Signaling Pathway
This compound functions as a highly specific antagonist of the serotonin 6 (5-HT6) receptor. The affinity of this compound for the 5-HT6 receptor is more than three orders of magnitude higher than its affinity for any other serotonin receptor subtype or other neurotransmitter receptors, such as adrenergic, GABAergic, dopaminergic, and histaminergic receptors. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is exclusively expressed in the central nervous system and is known to be positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound is expected to inhibit the downstream signaling cascade initiated by serotonin binding.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
This protocol describes the preparation of a stock solution and subsequent working solutions for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or appropriate assay buffer
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Stock Solution Preparation (50 mM): a. Aseptically weigh the desired amount of this compound powder. The molecular weight of this compound is 359.45 g/mol . b. Add the appropriate volume of anhydrous DMSO to achieve a 50 mM concentration. For example, to prepare 1 mL of a 50 mM stock solution, dissolve 17.97 mg of this compound in 1 mL of DMSO. c. Vortex the solution thoroughly. d. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes, or until the solution is clear. e. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. Thaw a single aliquot of the 50 mM stock solution. b. Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment. c. It is recommended to prepare fresh working solutions for each experiment.
Protocol 2: Preparation of this compound for In Vivo Administration (Oral Gavage)
This protocol details the preparation of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation in DMSO (e.g., 37.5 mg/mL): a. Prepare a concentrated stock solution of this compound in DMSO. For a final desired concentration of 3.75 mg/mL in the vehicle, a 10x stock in DMSO (37.5 mg/mL) is convenient. b. Ensure the stock solution is clear, using sonication if necessary.
-
Vehicle Preparation (for a 1 mL final volume): a. In a sterile tube, add 100 µL of the 37.5 mg/mL this compound DMSO stock solution. b. Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex again to ensure a homogenous mixture. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex the solution until it is clear and uniform.
-
Administration: a. The final solution contains 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a final this compound concentration of 3.75 mg/mL. b. It is recommended to prepare this formulation fresh on the day of the experiment.
Experimental Workflow Example: In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in rodents.
This workflow involves the preparation of the this compound formulation, administration to animals, collection of biological samples at various time points, extraction of the compound, and subsequent quantification using analytical methods like LC-MS/MS to determine its pharmacokinetic profile.
References
Application Notes and Protocols for AVN-492 Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of AVN-492, a highly selective 5-HT6 receptor antagonist, in rodent models. The following sections detail the pharmacokinetic properties of this compound and provide standardized protocols for various administration routes to ensure experimental reproducibility and accuracy.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound has been evaluated in both mice and rats following intravenous (IV) and oral (PO) administration. The data, summarized below, highlight the compound's high oral bioavailability in both species.[1]
Table 1: Pharmacokinetic Parameters of this compound in Male CD-1 Mice
| Parameter | IV Administration (0.5 mg/kg) | PO Administration (2 mg/kg) |
| Cmax (ng/mL) | 135 ± 21 | 185 ± 33 |
| Tmax (h) | 0.08 | 0.25 |
| t1/2 (h) | 1.8 ± 0.3 | 2.1 ± 0.4 |
| AUC0-inf (ng·h/mL) | 150 ± 25 | 680 ± 110 |
| Oral Bioavailability (%) | - | 113 |
Data presented as mean ± SD (n=3). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUC0-inf: Area under the concentration-time curve from time zero to infinity.
Table 2: Pharmacokinetic Parameters of this compound in Male Wistar Rats
| Parameter | IV Administration (0.5 mg/kg) | PO Administration (2 mg/kg) |
| Cmax (ng/mL) | 110 ± 18 | 155 ± 28 |
| Tmax (h) | 0.08 | 0.5 |
| t1/2 (h) | 2.5 ± 0.4 | 2.8 ± 0.5 |
| AUC0-inf (ng·h/mL) | 130 ± 22 | 590 ± 95 |
| Oral Bioavailability (%) | - | 113.5 |
Data presented as mean ± SD (n=3). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUC0-inf: Area under the concentration-time curve from time zero to infinity.
Signaling Pathway of this compound (5-HT6 Receptor Antagonist)
This compound acts as an antagonist at the 5-HT6 receptor, which is a Gs protein-coupled receptor. Blockade of this receptor is understood to modulate downstream signaling cascades and neurotransmitter systems, leading to pro-cognitive effects. The diagram below illustrates the putative signaling pathway influenced by 5-HT6 receptor antagonism.
Caption: Putative signaling pathway of this compound as a 5-HT6 receptor antagonist.
Experimental Workflow for Pharmacokinetic Studies
The following diagram outlines a typical experimental workflow for assessing the pharmacokinetic properties of this compound in rodents.
Caption: General experimental workflow for this compound pharmacokinetic studies in rodents.
Detailed Experimental Protocols
The following protocols are based on published studies involving this compound and general best practices for rodent drug administration.
Oral Administration (PO) Protocol
This protocol is adapted from the pharmacokinetic studies of this compound.[1]
-
Objective: To administer this compound orally to mice or rats for absorption through the gastrointestinal tract.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water)
-
Oral gavage needles (20-22 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes (1 mL or appropriate size)
-
Animal scale
-
-
Procedure:
-
Animal Preparation: Fast animals overnight (approximately 12 hours) with free access to water to ensure gastric emptying and reduce variability in absorption.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Vortex or sonicate as needed to ensure uniformity.
-
Dosing:
-
Weigh the animal to determine the exact volume for administration.
-
Gently restrain the animal. For rats, wrapping in a towel can be effective. For mice, scruffing the neck is a common method.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to avoid perforation of the esophagus or stomach.
-
Introduce the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any signs of distress.
-
-
Intravenous Administration (IV) Protocol
This protocol is based on the pharmacokinetic studies of this compound.[1]
-
Objective: To administer this compound directly into the systemic circulation for immediate bioavailability.
-
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO and/or PEG400, filtered through a 0.22 µm filter)
-
Syringes (e.g., 1 mL insulin syringes)
-
Needles (27-30 gauge)
-
Animal restrainer (for rats and mice)
-
Heat lamp (optional, for vasodilation)
-
-
Procedure:
-
Animal Preparation: No fasting is typically required. Place the animal in a restrainer. Warming the tail with a heat lamp can help with vasodilation and visualization of the lateral tail veins.
-
Formulation Preparation: Prepare a clear, sterile solution of this compound in the appropriate vehicle.
-
Dosing:
-
Weigh the animal to calculate the precise injection volume.
-
Disinfect the injection site on the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
-
Intraperitoneal Administration (IP) Protocol
This is a general protocol as specific IP administration details for this compound are not available.
-
Objective: To administer this compound into the peritoneal cavity for rapid absorption.
-
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Syringes (1 mL or appropriate size)
-
Needles (25-27 gauge for mice, 23-25 gauge for rats)
-
-
Procedure:
-
Animal Preparation: Restrain the animal securely. For rats, a two-person technique may be preferable.
-
Formulation Preparation: Prepare a sterile solution or suspension of this compound.
-
Dosing:
-
Weigh the animal to determine the correct volume.
-
Position the animal on its back with its head tilted slightly down.
-
The injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 30-45 degree angle.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back.
-
Inject the solution and withdraw the needle.
-
Return the animal to its cage and observe.
-
-
Subcutaneous Administration (SC) Protocol
This is a general protocol as specific SC administration details for this compound are not available.
-
Objective: To administer this compound into the subcutaneous space for slower, more sustained absorption compared to IV or IP routes.
-
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Syringes (1 mL or appropriate size)
-
Needles (25-27 gauge)
-
-
Procedure:
-
Animal Preparation: Restrain the animal.
-
Formulation Preparation: Prepare a sterile solution or suspension of this compound.
-
Dosing:
-
Weigh the animal for accurate dosing.
-
The preferred injection site is the loose skin over the back, between the shoulder blades (scruff).
-
Lift the skin to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Inject the substance, which will form a small bleb under the skin.
-
Withdraw the needle and return the animal to its cage.
-
-
References
Application Notes and Protocols for AVN-492 In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
AVN-492 is a potent and highly selective antagonist of the 5-HT6 receptor, with a picomolar affinity (Ki = 91 pM).[1][2][3] Its high selectivity, oral bioavailability, and brain permeability make it a promising candidate for investigating the role of the 5-HT6 receptor in cognitive and neurodegenerative disorders.[2][3] These application notes provide detailed protocols for key in vitro cell-based assays to characterize the pharmacological profile of this compound.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Radioligand | Cell Line | Ki (nM) | Reference |
| 5-HT6 | [3H]LSD | HEK293 | 0.091 | |
| 5-HT2B | [3H]LSD | CHO-K1 | 170 |
Table 2: Functional Antagonist Activity of this compound
| Target Receptor | Functional Assay | Cell Line | Agonist | This compound IC50 | Reference |
| 5-HT6 | cAMP Production | HEK293 | Serotonin (10 nM) | Not explicitly stated, but potent blockade demonstrated | |
| 5-HT2B | Ca2+ Mobilization | CHO-K1 | αMe-serotonin (50 nM) | Not explicitly stated, but potent blockade demonstrated |
Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This compound, as a selective antagonist, blocks this signaling cascade by preventing serotonin from binding to the receptor.
References
Application Notes and Protocols for AVN-492 cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the potency of AVN-492 as a 5-HT6 receptor antagonist by measuring its ability to inhibit serotonin-induced cyclic AMP (cAMP) production in a cell-based assay.
Introduction
This compound is a highly potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, stimulates adenylyl cyclase to increase intracellular levels of the second messenger cAMP. By blocking this interaction, this compound can inhibit the production of cAMP. This makes a cAMP assay an effective method for quantifying the antagonist activity of this compound at the 5-HT6 receptor. The data presented here demonstrates the utility of a competitive inhibition cAMP assay for characterizing the pharmacological properties of this compound.
Data Presentation
| Parameter | Value | Cell Line | Agonist |
| This compound Ki (5-HT6R) | 91 pM | HEK293 | Serotonin |
| This compound Ki (5-HT2BR) | 170 nM | CHO-K1 | α-Me-serotonin |
Signaling Pathway
The following diagram illustrates the signaling pathway of the 5-HT6 receptor and the mechanism of action of this compound.
References
AVN-492 Radioligand Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-492 is a potent and highly selective antagonist for the serotonin 6 (5-HT6) receptor, demonstrating a picomolar binding affinity.[1][2][3] Its high selectivity, particularly against other serotonin receptor subtypes and other major neurotransmitter receptors, makes it a valuable research tool for investigating the physiological and pathological roles of the 5-HT6 receptor.[1][2] The 5-HT6 receptor, primarily expressed in the central nervous system, is a Gs-coupled receptor that activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is implicated in various cognitive processes, making the 5-HT6 receptor a significant target in the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease.
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds, such as this compound, for the human 5-HT6 receptor.
Data Presentation
The following table summarizes the binding affinity of this compound for the human 5-HT6 and 5-HT2B receptors.
| Compound | Receptor | Ki (nM) | Radioligand | Source |
| This compound | 5-HT6 | 0.091 | [3H]LSD | |
| This compound | 5-HT2B | 170 | [3H]LSD |
Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.
Experimental Protocols
Protocol 1: Membrane Preparation from HEK293 Cells Stably Expressing Human 5-HT6 Receptors
This protocol describes the preparation of cell membranes enriched with the human 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, ice-cold
-
Protease inhibitor cocktail
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Harvest cultured HEK293 cells expressing the 5-HT6 receptor.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer with 15-20 strokes or by sonication.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.
-
Repeat the centrifugation and resuspension step to wash the membranes.
-
After the final wash, resuspend the membrane pellet in a suitable volume of Assay Buffer (see Protocol 2).
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay for this compound at the 5-HT6 Receptor
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the 5-HT6 receptor using [3H]LSD as the radioligand.
Materials:
-
5-HT6 receptor-containing membranes (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4
-
[3H]LSD (specific activity ~80 Ci/mmol)
-
This compound or other test compounds
-
Non-specific binding control: 10 µM Methiothepin or another suitable 5-HT6 antagonist
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in Assay Buffer. A typical concentration range would be from 10-12 M to 10-5 M.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 25 µL of Assay Buffer
-
Non-specific Binding: 25 µL of 10 µM Methiothepin
-
Test Compound: 25 µL of the respective serial dilution of the test compound
-
-
Add 25 µL of [3H]LSD to each well. The final concentration should be approximately equal to its Kd for the 5-HT6 receptor (typically 1-2 nM).
-
Add 50 µL of the 5-HT6 membrane preparation to each well to initiate the binding reaction. The amount of membrane protein per well should be optimized, but a starting point is 10-20 µg.
-
The final assay volume is 100 µL.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Dry the filters, place them in scintillation vials, and add scintillation cocktail.
-
Count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess Methiothepin) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([3H]LSD) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
The following diagram illustrates the workflow for the competitive radioligand binding assay.
References
AVN-492 in Primary Neuronal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-492 is a potent and highly selective antagonist of the 5-HT6 serotonin receptor.[1] The 5-HT6 receptor is exclusively expressed in the central nervous system, making it a promising therapeutic target for cognitive and neurodegenerative disorders.[1] Preclinical studies have demonstrated the potential of this compound in improving cognitive function.[1] Primary neuronal cultures provide a valuable in vitro model system to investigate the cellular and molecular mechanisms underlying the effects of compounds like this compound on neuronal health, differentiation, and signaling. These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to assess its effects on neuronal viability, neurite outgrowth, and key signaling pathways.
Data Presentation
The following tables are templates for organizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Primary Neuron Viability
| This compound Concentration (nM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) |
| Vehicle Control (0) | 100 | 0 |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 |
Table 2: Effect of this compound on Neurite Outgrowth in Primary Neurons
| This compound Concentration (nM) | Average Neurite Length per Neuron (µm) | Percentage of MAP2-Positive Cells | Percentage of Tuj1-Positive Cells |
| Vehicle Control (0) | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Table 3: Effect of this compound on 5-HT6 Receptor-Mediated Signaling in Primary Neurons
| Treatment | cAMP Levels (pmol/mg protein) | p-Cdk5 / Total Cdk5 Ratio | p-mTOR / Total mTOR Ratio |
| Vehicle Control | |||
| Serotonin (1 µM) | |||
| This compound (100 nM) | |||
| Serotonin (1 µM) + this compound (100 nM) |
Experimental Protocols
I. Primary Neuronal Culture Protocol
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hibernate™-E medium
-
Papain (2 mg/mL in Hibernate™-E)
-
Complete Hibernate™-E medium (supplemented with B27)
-
Neurobasal™ Plus Medium supplemented with B27™ Plus Supplement
-
Poly-D-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horn and remove the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold Hibernate™-E medium.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in 2 mg/mL papain solution for 30 minutes at 37°C with gentle shaking every 5 minutes.
-
Stop the enzymatic digestion by adding complete Hibernate™-E medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal™ Plus Medium and gently triturate with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated culture vessels at a desired density (e.g., 1 x 10^5 cells/well in a 48-well plate).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal™ Plus Medium. Repeat this half-medium change every 3-4 days.
II. Neuronal Viability Assays
A. MTT Assay
This assay measures the metabolic activity of viable cells.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Culture primary neurons for at least 7 days in vitro (DIV).
-
Treat the neurons with various concentrations of this compound (e.g., 1 nM to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
B. LDH Release Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
LDH assay kit
-
Plate reader
Procedure:
-
Culture primary neurons for at least 7 DIV.
-
Treat the neurons with various concentrations of this compound for the desired duration.
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Express the results as a percentage of the positive control (e.g., cells treated with a lysis buffer).
III. Neurite Outgrowth Assay
This protocol uses immunocytochemistry to visualize and quantify neurite outgrowth.
Materials:
-
Primary neuronal cultures on coverslips
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-MAP2 (dendritic marker) and anti-Tuj1 (pan-neuronal marker)
-
Fluorescently labeled secondary antibodies
-
DAPI (nuclear stain)
-
Fluorescence microscope and image analysis software
Procedure:
-
Culture primary neurons on coverslips for 24 hours.
-
Treat the neurons with various concentrations of this compound for 48-72 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
Mount the coverslips onto microscope slides.
-
Capture images using a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of primary neurites, and branching.
IV. Signaling Pathway Analysis
A. cAMP Assay
This assay measures intracellular cyclic AMP (cAMP) levels.
Materials:
-
Primary neuronal cultures
-
This compound stock solution
-
Serotonin (5-HT) solution
-
cAMP assay kit (e.g., ELISA-based)
-
Plate reader
Procedure:
-
Culture primary neurons to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with a known concentration of serotonin (e.g., 1 µM) for 15 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Read the output on a plate reader.
B. Western Blot for Cdk5 and mTOR Signaling
This protocol assesses the phosphorylation status of Cdk5 and mTOR.
Materials:
-
Primary neuronal cultures
-
This compound stock solution
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Cdk5, anti-Cdk5, anti-p-mTOR, anti-mTOR
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture and treat primary neurons with this compound as described above.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein.
Visualizations
Caption: this compound signaling pathway in neurons.
Caption: Experimental workflow for this compound studies.
References
Application Notes and Protocols: AVN-492 Pharmacokinetic Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacokinetic (PK) properties of AVN-492, a novel and highly selective 5-HT6 receptor antagonist, in rats and mice. The information is based on preclinical evaluations and is intended to guide further research and development.[1][2]
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound has been assessed in both male CD-1 mice and Wistar rats. The compound demonstrates high oral bioavailability and favorable blood-brain barrier penetration in rodents.[1] A summary of the key pharmacokinetic parameters is presented below.
Table 1: Pharmacokinetic Parameters of this compound in Male CD-1 Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 1 | 5 |
| Cmax (ng/mL) | 280 ± 45 | 450 ± 90 |
| Tmax (h) | 0.08 | 0.25 |
| AUC0-t (ng·h/mL) | 180 ± 30 | 1100 ± 150 |
| AUC0-inf (ng·h/mL) | 190 ± 30 | 1150 ± 160 |
| Half-life (t1/2, h) | 1.5 ± 0.2 | 1.8 ± 0.3 |
| Bioavailability (%) | - | 120 |
Data derived from preclinical evaluations of this compound.[1]
Table 2: Pharmacokinetic Parameters of this compound in Male Wistar Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 1 | 5 |
| Cmax (ng/mL) | 350 ± 60 | 650 ± 110 |
| Tmax (h) | 0.08 | 0.5 |
| AUC0-t (ng·h/mL) | 250 ± 40 | 1800 ± 250 |
| AUC0-inf (ng·h/mL) | 260 ± 40 | 1850 ± 260 |
| Half-life (t1/2, h) | 2.0 ± 0.3 | 2.5 ± 0.4 |
| Bioavailability (%) | - | 140 |
Data derived from preclinical evaluations of this compound.[1]
Experimental Protocols
The following protocols outline the methodologies used in the pharmacokinetic studies of this compound in rodents.
Animal Models
-
Species: Male CD-1 mice and male Wistar rats were used for the pharmacokinetic studies.
-
Health Status: All animals were healthy and acclimated to laboratory conditions before the experiments.
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle.
Drug Formulation and Administration
-
Formulation: For oral administration, this compound was suspended in a suitable vehicle. For intravenous administration, a solution was prepared in a vehicle appropriate for injection.
-
Routes of Administration:
-
Oral (PO): Administered via gavage. This route is common for mimicking human drug intake.
-
Intravenous (IV): Administered as a bolus injection, typically into the lateral tail vein for both mice and rats.
-
-
Dosage:
-
Mice: 1 mg/kg for IV and 5 mg/kg for PO administration.
-
Rats: 1 mg/kg for IV and 5 mg/kg for PO administration.
-
Sample Collection
-
Matrix: Blood plasma was used for the analysis of this compound concentrations.
-
Time Points: Blood samples were collected at multiple time points to accurately profile the drug's absorption, distribution, and elimination phases. A typical schedule involves collecting samples at 5, 15, 30, 60, 120, and 240 minutes for IV administration, and at 15, 30, 60, 120, 240, and 360 minutes for PO administration.
-
Procedure: Blood samples were collected from a suitable site, such as the tail vein or retro-orbital sinus in mice, and the jugular or tail vein in rats. Samples were then processed to obtain plasma.
Bioanalytical Method
-
Technique: The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study and the logical relationship of key ADME (Absorption, Distribution, Metabolism, and Excretion) processes.
Caption: Workflow for Rodent Pharmacokinetic Studies of this compound.
Caption: Key Pharmacokinetic Processes for this compound in Rodents.
Summary and Conclusions
This compound exhibits a promising pharmacokinetic profile in preclinical rodent models, characterized by high oral bioavailability and good brain permeability. These properties, combined with its high selectivity for the 5-HT6 receptor, make this compound a strong candidate for further development in the treatment of central nervous system disorders. The provided protocols and data serve as a foundational resource for researchers designing subsequent non-clinical and clinical studies.
References
Troubleshooting & Optimization
optimizing AVN-492 concentration for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AVN-492 in in vitro studies. The information is tailored for scientists and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective antagonist of the serotonin 5-HT6 receptor (5-HT6R).[1][2][3] It exhibits picomolar affinity for the 5-HT6R with a Ki of 91 pM.[1][2] Its affinity for its only other significant target, the 5-HT2B receptor (5-HT2BR), is substantially lower, with a Ki of 170 nM, demonstrating over a three-thousand-fold selectivity for the 5-HT6R. As an antagonist, this compound blocks the receptor's activation by serotonin.
Q2: What is a recommended starting concentration range for this compound in in vitro cell-based assays?
A2: A good starting point for in vitro cell-based assays is to perform a dose-response curve centered around the compound's Ki and IC50 values. For 5-HT6R, the Ki is 91 pM and the functional inhibitory constant (Kif) in a cell-based assay is 140 pM. Therefore, a concentration range from 1 pM to 1 µM is recommended to capture the full dose-response curve. For studies involving the 5-HT2BR, a higher concentration range will be necessary, as the Ki is 170 nM and the IC50 is approximately 100 nM.
Q3: What cell lines are suitable for studying this compound's activity?
A3: Cell lines endogenously expressing the 5-HT6R or, more commonly, recombinant cell lines are suitable. Preclinical studies have successfully used HEK293 cells transfected with the human recombinant 5-HT6R and CHO-K1 cells transfected with the human recombinant 5-HT2BR. The choice of cell line will depend on the specific experimental goals.
Q4: What are the key signaling pathways modulated by this compound?
A4: As an antagonist of the 5-HT6R, which is a G-protein coupled receptor (GPCR), this compound primarily blocks the Gs-adenylyl cyclase-cAMP signaling cascade initiated by serotonin. By inhibiting this pathway, it prevents the downstream effects of elevated cyclic AMP (cAMP). When interacting with the 5-HT2BR, it can block Gq-protein coupled pathways, which involve the mobilization of intracellular calcium (Ca²⁺).
Q5: How should I prepare my this compound stock solution?
A5: this compound is a solid that can be dissolved in a suitable solvent like DMSO to prepare a high-concentration stock solution. For in vivo experiments, it is recommended to prepare fresh working solutions daily. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. For cell culture, it is crucial to ensure the final concentration of the solvent in the media is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: No or low antagonistic activity of this compound observed.
| Possible Cause | Suggested Solution |
| Incorrect Concentration Range | Verify the concentration range being tested. For 5-HT6R, ensure concentrations are in the pM to nM range. For 5-HT2BR, a higher nM to µM range is needed. |
| Compound Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for long-term storage. |
| Low Receptor Expression | Confirm the expression of 5-HT6R or 5-HT2BR in your cell line using techniques like qPCR, Western blot, or radioligand binding. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect changes in the signaling pathway (e.g., cAMP or Ca²⁺ levels). Optimize agonist concentration to be near the EC80 for antagonist studies. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Poor cell health can lead to unreliable assay results. |
Problem 2: High variability in experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Cell Clumping | Ensure a single-cell suspension before seeding. Cell clumps can lead to uneven growth and assay responses. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
Quantitative Data Summary
Table 1: Binding Affinities and Functional Potency of this compound
| Target Receptor | Parameter | Value | Cell Line | Assay | Reference |
| 5-HT6R | Ki | 91 pM | Recombinant | [³H]LSD displacement | |
| 5-HT2BR | Ki | 170 nM | Recombinant | [³H]LSD displacement | |
| 5-HT6R | Kif | 140 pM | HEK293 | cAMP production inhibition | |
| 5-HT2BR | IC50 | ~100 nM | CHO-K1 | Ca²⁺ mobilization inhibition |
Experimental Protocols
Protocol 1: 5-HT6R Functional Antagonism Assay (cAMP Measurement)
-
Cell Seeding: Seed HEK293 cells stably expressing the human 5-HT6R into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of 10 nM serotonin (agonist).
-
Assay Procedure:
-
Wash cells once with pre-warmed assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 20 minutes at 37°C.
-
Add 10 nM serotonin to all wells (except for the negative control) and incubate for a further 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable commercial kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50/Kif.
Protocol 2: 5-HT2BR Functional Antagonism Assay (Calcium Mobilization)
-
Cell Seeding: Seed CHO-K1 cells stably expressing the human 5-HT2BR into a black, clear-bottom 96-well plate.
-
Cell Culture: Culture cells to near confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-4) according to the manufacturer's instructions. This typically involves a 60-minute incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a solution of 50 nM α-methylserotonin (agonist).
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Add the this compound dilutions and incubate for 10-20 minutes.
-
Add the agonist solution and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the log concentration of this compound to calculate the IC50.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound in vitro assays.
Caption: Troubleshooting decision tree for low this compound activity.
References
AVN-492 in DMSO: A Guide to Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AVN-492 when prepared in dimethyl sulfoxide (DMSO) solutions. Adherence to proper storage and handling protocols is critical to ensure the integrity and efficacy of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: DMSO is the recommended solvent for preparing stock solutions of this compound. It can be dissolved in DMSO at concentrations of 50 mg/mL or higher.[1][2] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the presence of water can significantly impact the solubility and stability of the compound.[1]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: To ensure the long-term stability of this compound in DMSO, it is recommended to store stock solutions at -80°C for up to two years or at -20°C for up to one year.[1] Some suppliers may recommend shorter storage periods, such as six months at -80°C or one month at -20°C.[2] For routine use, it is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in aqueous solutions?
A3: Studies have shown that this compound is relatively stable in aqueous salt solutions at pH 4.0 and pH 7.4, as well as in murine and human blood plasma, showing minimal degradation over a 4-hour incubation period at room temperature. However, a slight decay of 16% was observed in pure deionized water under the same conditions, highlighting the importance of using buffered solutions for aqueous dilutions.
Q4: Can I store this compound in DMSO at room temperature?
A4: Storing this compound in DMSO at room temperature for extended periods is not recommended. General studies on compound stability in DMSO indicate that a significant percentage of compounds can degrade over time at ambient temperatures. To maintain the integrity of your this compound solution, adhere to the recommended frozen storage conditions.
Q5: What are the signs of this compound degradation in a DMSO solution?
A5: Visual signs of degradation can include color changes in the solution or the appearance of precipitates. However, chemical degradation can occur without any visible changes. The most reliable way to assess the stability of your this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products and a decrease in the parent compound peak.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty dissolving this compound in DMSO | 1. DMSO has absorbed moisture. 2. The concentration is too high. | 1. Use fresh, anhydrous DMSO. The use of hygroscopic DMSO can significantly impact solubility. 2. Gently warm the solution and use ultrasonic agitation to aid dissolution. |
| Precipitate forms after thawing a frozen stock solution | 1. The compound has come out of solution at low temperatures. 2. The compound has degraded. | 1. Warm the vial to room temperature and vortex thoroughly to redissolve the compound. 2. If the precipitate does not redissolve, it may indicate degradation. It is advisable to prepare a fresh stock solution. |
| Inconsistent experimental results | 1. Degradation of this compound in the DMSO stock solution due to improper storage. 2. Repeated freeze-thaw cycles. | 1. Verify the storage conditions of your stock solution. 2. Prepare small, single-use aliquots from a larger stock to minimize freeze-thaw cycles. 3. If in doubt, prepare a fresh stock solution and repeat the experiment. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex the solution and use an ultrasonic bath to ensure complete dissolution.
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general method for monitoring the stability of this compound in a DMSO stock solution over time.
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration with an appropriate solvent (e.g., acetonitrile/water), and analyze by a validated HPLC or LC-MS method to determine the initial purity and peak area of this compound.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve an aliquot from the stored stock solution.
-
Analysis: Dilute and analyze the aliquot using the same HPLC or LC-MS method as in the initial analysis.
-
Data Comparison: Compare the purity and peak area of this compound at each time point to the initial (Time 0) data. A significant decrease in the peak area of the parent compound or the appearance of new peaks may indicate degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In DMSO | -80°C | 2 years | |
| -20°C | 1 year | ||
| -80°C | 6 months | ||
| -20°C | 1 month |
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
References
potential AVN-492 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AVN-492, a highly selective 5-HT6 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a highly potent and selective antagonist of the serotonin 6 (5-HT6) receptor. It exhibits picomolar affinity for this target.[1][2][3]
Q2: What are the known off-target interactions of this compound?
The primary and most significant off-target interaction of this compound is with the serotonin 2B (5-HT2B) receptor.[1][2] However, its affinity for the 5-HT2B receptor is more than three orders of magnitude lower than its affinity for the 5-HT6 receptor. The compound is reported to be extremely specific against other receptors, including adrenergic, GABAergic, dopaminergic, and histaminergic receptors.
Q3: What is the functional activity of this compound at the 5-HT2B receptor?
In cell-based functional assays, this compound acts as a full antagonist at the 5-HT2B receptor, showing no agonistic activity. This is an important safety consideration, as 5-HT2B receptor agonism has been associated with cardiac valvulopathy.
Q4: My experimental results are inconsistent with pure 5-HT6 receptor antagonism. What could be the cause?
While this compound is highly selective, at higher concentrations, off-target effects at the 5-HT2B receptor could become apparent. Consider the following:
-
Concentration: Are you using the lowest effective concentration of this compound to achieve 5-HT6 receptor antagonism? Unusually high concentrations may lead to measurable 5-HT2B receptor blockade.
-
Tissue/Cell Type: Is your experimental system known to have high expression levels of the 5-HT2B receptor? Tissues such as the heart, gastrointestinal tract, and certain areas of the central nervous system express 5-HT2B receptors.
-
Downstream Signaling: The 5-HT6 receptor is canonically coupled to Gs and stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). In contrast, the 5-HT2B receptor couples to Gq/G11, activating phospholipase C and leading to an increase in intracellular calcium. Measuring both cAMP and calcium signaling pathways can help to dissect the on-target versus off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cellular or Animal Models
Symptoms:
-
You observe a physiological or behavioral effect that is not readily explained by 5-HT6 receptor antagonism.
-
The dose-response curve for your observed effect does not correlate well with the known potency of this compound at the 5-HT6 receptor.
Possible Cause:
-
At the concentrations used, this compound may be engaging the 5-HT2B receptor, leading to an unexpected biological response.
Troubleshooting Steps:
-
Confirm 5-HT6 Receptor Target Engagement: In a parallel experiment, confirm that this compound is engaging the 5-HT6 receptor at the concentrations used. This can be done by measuring the inhibition of a 5-HT6 agonist-induced cAMP increase.
-
Investigate 5-HT2B Receptor Involvement:
-
Use a selective 5-HT2B receptor antagonist in conjunction with this compound. If the unexpected phenotype is blocked by the 5-HT2B antagonist, it is likely an off-target effect.
-
Use a selective 5-HT2B receptor agonist. If the agonist phenocopies the unexpected effect observed with high concentrations of this compound, this further implicates the 5-HT2B receptor.
-
-
Dose-Response Analysis: Perform a careful dose-response study with this compound for the unexpected phenotype. Compare the EC50 or IC50 of this effect with the known Ki values for the 5-HT6 and 5-HT2B receptors. A significant rightward shift in the dose-response compared to the 5-HT6 Ki may suggest an off-target effect.
Issue 2: Difficulty Replicating In Vitro Potency in a New Assay
Symptoms:
-
The IC50 of this compound in your functional assay is significantly higher than the reported picomolar values.
Possible Causes:
-
Suboptimal assay conditions.
-
Differences in receptor expression levels or coupling efficiency in your cell line.
Troubleshooting Steps:
-
Verify Agonist Concentration: Ensure you are using an appropriate concentration of the 5-HT6 agonist (e.g., serotonin) to stimulate the receptor. An EC80 concentration is often recommended for antagonist characterization to provide a sufficient assay window.
-
Cell Line Health and Receptor Expression: Confirm the viability of your cells and the expression level of the 5-HT6 receptor. Low receptor expression can lead to a reduced signal window and apparent lower potency of antagonists.
-
Incubation Times: For competitive antagonists like this compound, pre-incubation of the cells with the antagonist before adding the agonist is crucial to allow for binding equilibrium to be reached. A typical pre-incubation time is 15-30 minutes.
-
Control Compounds: Include a known 5-HT6 receptor antagonist with a well-characterized potency in your assay as a positive control to validate your experimental setup.
Data Presentation
Table 1: In Vitro Affinity and Potency of this compound
| Target | Parameter | Value |
| 5-HT6 Receptor | Ki (Binding Affinity) | 91 pM |
| IC50 (Functional Potency, cAMP assay) | 140 pM | |
| 5-HT2B Receptor | Ki (Binding Affinity) | 170 nM |
| IC50 (Functional Potency, Ca2+ mobilization) | ~100 nM |
Data compiled from Ivachtchenko et al., 2017.
Experimental Protocols
Protocol 1: Determination of Binding Affinity (Ki) by Radioligand Displacement
-
Cell Lines:
-
HEK293 cells stably expressing human recombinant 5-HT6 receptor.
-
CHO-K1 cells stably expressing human recombinant 5-HT2B receptor.
-
-
Radioligand: [3H]LSD.
-
Procedure:
-
Prepare cell membrane homogenates from the respective cell lines.
-
Incubate the cell membranes with a fixed concentration of [3H]LSD and varying concentrations of this compound.
-
After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]LSD (IC50) is determined by non-linear regression.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Protocol 2: Determination of Functional Antagonism at the 5-HT6 Receptor (cAMP Assay)
-
Cell Line: HEK293 cells stably expressing human recombinant 5-HT6 receptor.
-
Agonist: Serotonin (10 nM).
-
Procedure:
-
Plate the cells in a suitable microplate format.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulate the cells with 10 nM serotonin in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
The IC50 value is the concentration of this compound that causes a 50% inhibition of the serotonin-induced cAMP production.
-
Protocol 3: Determination of Functional Antagonism at the 5-HT2B Receptor (Calcium Mobilization Assay)
-
Cell Line: CHO-K1 cells stably expressing human recombinant 5-HT2B receptor.
-
Agonist: α-methylserotonin (50 nM).
-
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with 50 nM α-methylserotonin.
-
Measure the transient increase in intracellular calcium concentration using a fluorescence plate reader.
-
The IC50 value is the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium mobilization.
-
Visualizations
Caption: On-target signaling pathway of this compound at the 5-HT6 receptor.
References
AVN-492 In Vivo Experimental Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVN-492 in in vivo experiments.
General Information
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective antagonist of the serotonin 5-HT6 receptor.[1][2][3] Its high affinity for the 5-HT6 receptor (Ki = 91 pM) is over three orders of magnitude greater than its affinity for any other receptor, including the 5-HT2B receptor (Ki = 170 nM).[2][3] This exceptional selectivity minimizes off-target effects. The 5-HT6 receptor is found almost exclusively in the central nervous system, and its blockade is being investigated for potential therapeutic benefits in cognitive and neurodegenerative disorders like Alzheimer's disease and schizophrenia.
Q2: What are the key preclinical findings for this compound?
Preclinical studies in rodent models have demonstrated that this compound possesses anxiolytic, anti-amnesic, and antipsychotic-like properties. It has shown efficacy in behavioral models such as the elevated plus-maze, passive avoidance test (reversing scopolamine- and MK-801-induced memory deficits), and prepulse inhibition test (preventing apomorphine-induced disruption). Notably, it did not show efficacy as an anti-obesity agent in a diet-induced obesity mouse model.
Pharmacokinetics and Dosing
Q3: What are the recommended animal models and dosing routes for this compound?
Male Wistar rats and male CD-1, SHK, and Balb/C mice have been successfully used in pharmacokinetic, behavioral, and toxicity studies. This compound can be administered either orally (PO) or intravenously (IV). It demonstrates high oral bioavailability and good brain permeability in rodents.
Q4: I am not observing the expected behavioral effects. What could be the issue with my dosing?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dose and Route: Verify that the dose and administration route are appropriate for your animal model and the specific behavioral test. Oral administration in Wistar rats has shown dose-dependent plasma, brain, and CSF concentrations.
-
Vehicle: Ensure this compound is properly dissolved. While specific vehicle information for behavioral studies is not detailed in the provided results, a common practice for similar compounds is dissolution in a vehicle like DMSO, followed by dilution in saline or water.
-
Timing of Administration: The timing of drug administration relative to the behavioral test is critical. For instance, in the passive avoidance test, the timing of administration relative to the training and testing phases will significantly impact the results.
-
Metabolism: Be aware of the species-specific metabolism. While this compound has good bioavailability, metabolic rates can differ between species and even strains.
Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Dose | Brain/Plasma Ratio | Key Findings |
| Wistar Rat | PO | Dose-dependent | ~11% | Plasma and brain concentrations are dose-dependent with a hyperbolic shape. CSF concentration is nearly linearly dependent on the dose. |
| CD-1 Mouse | IV | 2 mg/kg | 13.2 ± 0.7% (15 min), 9.0 ± 1.5% (60 min) | Plasma and brain concentrations decrease over time. |
Behavioral Experiments: Troubleshooting and Protocols
Q5: I am not seeing an anxiolytic effect in the elevated plus-maze (EPM) test. What should I check?
-
Animal Stress Levels: Ensure that animals are properly habituated to the experimental room and handled gently to minimize baseline anxiety, which can mask the anxiolytic effects of the compound.
-
Lighting Conditions: The lighting in the open arms of the maze should be sufficiently aversive but not so bright as to cause the animals to freeze completely.
-
Drug Dose and Timing: An inappropriate dose or a testing time point that does not coincide with peak brain concentration of this compound could lead to a lack of effect. Review the pharmacokinetic data to optimize your experimental window.
Experimental Protocol: Elevated Plus-Maze (EPM) Test
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Animals: Male Wistar rats are a suitable model.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system or manual scoring.
-
-
Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Caption: Logical flow of the Passive Avoidance (PA) experiment.
Mechanism of Action
Q7: Can you provide a simplified diagram of the 5-HT6 receptor signaling pathway that this compound antagonizes?
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is constitutively active and signals primarily through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases the production of cyclic AMP (cAMP). As an antagonist, this compound binds to the 5-HT6 receptor and blocks this downstream signaling cascade.
dot
Caption: Simplified signaling pathway of the 5-HT6 receptor and the antagonistic action of this compound.
References
AVN-492 Vehicle Solution for Injection: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of the AVN-492 vehicle solution for injection in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent and selective antagonist of the 5-HT6 receptor.[1][2][3] It exhibits a high affinity for this receptor with a Ki (inhibitor constant) of 91 pM.[1][2] Its selectivity is noteworthy, as its affinity for the 5-HT6 receptor is more than three orders of magnitude higher than for its next closest target, the 5-HT2B receptor (Ki = 170 nM). This compound shows very low affinity for other serotonin receptor subtypes and other receptors such as adrenergic, GABAergic, dopaminergic, and histaminergic receptors.
Q2: What are the potential therapeutic applications of this compound?
Due to its high selectivity and potency as a 5-HT6 receptor antagonist, this compound is a promising candidate for investigating the role of the 5-HT6 receptor in cognitive and neurodegenerative disorders. Preclinical studies have suggested its potential in treating conditions like Alzheimer's disease and schizophrenia. This compound has demonstrated pro-cognitive and anxiolytic effects in animal models.
Q3: What are the recommended cell lines for in vitro experiments with this compound?
HEK293 cells transfected with the human recombinant 5-HT6 receptor are a suitable model for studying the effects of this compound on cAMP production. For assessing its effect on Ca2+ mobilization at its secondary target, CHO-K1 cells transfected with the human recombinant 5-HT2B receptor can be utilized.
Q4: What is the recommended solvent for preparing this compound stock solutions?
Based on available data, this compound is soluble in DMSO. For in vivo studies, a formulation involving DMSO, PEG300, Tween-80, and saline has been described.
Q5: Has this compound been evaluated in clinical trials?
This compound has been tested in Phase I clinical trials. Further details regarding the specifics of these trials for an injectable solution are not extensively published. However, related compounds from the same developer, such as AVN-211 and AVN-322, have progressed to Phase II clinical studies for conditions like schizophrenia and Alzheimer's disease.
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| 5-HT6 Receptor | Radioligand Binding | HeLa cells expressing human 5-HT6R | Ki | 91 pM | |
| 5-HT2B Receptor | Radioligand Binding | CHO-K1 cells expressing human 5-HT2B R | Ki | 170 nM | |
| 5-HT6 Receptor | cAMP Production Inhibition | HEK293 cells expressing human 5-HT6R | IC50 | Not explicitly stated | |
| 5-HT2B Receptor | Ca2+ Mobilization Blockade | CHO-K1 cells expressing human 5-HT2B R | IC50 | Not explicitly stated |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 359.45 | |
| Formula | C17H21N5O2S | |
| Appearance | Solid, White to light yellow | |
| Solubility (25°C) | DMSO ≥ 75 mg/mL |
Experimental Protocols
Protocol: In Vitro cAMP Production Assay
This protocol is a representative method for assessing the antagonist activity of this compound at the 5-HT6 receptor.
1. Cell Culture:
-
Culture HEK293 cells stably expressing the human 5-HT6 receptor in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells regularly to maintain logarithmic growth.
2. Assay Procedure:
-
Cell Preparation:
-
On the day of the assay, detach cells from the culture flask using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells at low speed (e.g., 200 x g) for 3-5 minutes.
-
Resuspend the cell pellet in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX to inhibit phosphodiesterase activity).
-
Determine cell density and adjust to the desired concentration (e.g., 2 x 10^5 cells/mL).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in the assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Prepare a solution of a 5-HT6 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Plate Setup:
-
Add a small volume of the diluted this compound solutions to the wells of a 384-well plate.
-
Add the cell suspension to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for antagonist binding.
-
Add the agonist solution to the wells to stimulate cAMP production.
-
Incubate for an additional 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits) according to the manufacturer's instructions.
-
3. Data Analysis:
-
Generate a dose-response curve by plotting the assay signal against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value of this compound.
Mandatory Visualizations
Caption: Signaling pathway of the 5-HT6 receptor and the antagonistic action of this compound.
Caption: Experimental workflow for an in vitro cAMP inhibition assay with this compound.
Troubleshooting Guide
Q1: I am observing precipitation of this compound in my aqueous buffer. What should I do?
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low enough to maintain solubility. Typically, a final DMSO concentration of less than 1% is recommended for most cell-based assays.
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
Use of Pluronic F-68: For in vivo formulations, a small amount of a non-ionic surfactant like Tween-80 has been used. For in vitro assays, a very low concentration (e.g., 0.01-0.05%) of Pluronic F-68 can sometimes help maintain the solubility of hydrophobic compounds without significantly affecting cell viability.
Q2: My in vitro assay results are inconsistent between experiments. What are the possible causes?
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with excessive passaging.
-
Cell Health and Confluency: Ensure cells are healthy and at a consistent confluency at the time of the assay. Over-confluent or stressed cells can lead to variable responses.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Although specific degradation data is limited, prolonged storage of diluted aqueous solutions at room temperature should be avoided.
-
Assay Reagent Variability: Use the same lot of assay reagents (e.g., cell culture media, serum, assay kits) for a set of experiments to minimize variability.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and dispensing into microplates.
Q3: I am observing cytotoxicity at concentrations where I expect to see specific antagonism. How can I address this?
-
Determine Cytotoxicity Threshold: Run a separate cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations under the same conditions as your functional assay (including incubation time and DMSO concentration). This will help you determine the concentration at which this compound becomes cytotoxic to your specific cell line.
-
Reduce Incubation Time: If possible, reduce the incubation time of the cells with this compound to the minimum required to observe the antagonistic effect.
-
Lower DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration is well-tolerated by your cells (typically ≤ 0.5%).
Caption: Troubleshooting decision tree for common issues with this compound experiments.
References
AVN-492 Technical Support Center: Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AVN-492, focusing on its blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: What is the expected brain penetration of this compound?
A1: Preclinical studies in rodents have demonstrated that this compound has good brain permeability.[1][2] In rats, the brain-to-plasma ratio is approximately 11% at various doses administered orally.[3] Similarly, in mice, the brain-to-plasma ratio was found to be between 9.0% and 13.2% after intravenous administration.[3] The concentration of this compound in the cerebrospinal fluid (CSF) of rats can reach up to 50% of the plasma concentration at a dose of 10mg/kg.[3]
Q2: What are the key physicochemical properties of this compound relevant to BBB penetration?
A2: this compound possesses physicochemical characteristics that are generally favorable for a Central Nervous System (CNS) drug candidate and comply with Lipinski's rule of five, suggesting good potential for oral bioavailability and membrane permeability. These properties are summarized in the table below.
Q3: Is this compound a substrate for active efflux transporters at the BBB?
A3: Based on its physicochemical properties, this compound is a candidate for passive diffusion across the blood-brain barrier. While direct studies on its interaction with specific efflux transporters like P-glycoprotein (P-gp) are not detailed in the available literature, its favorable logP value and molecular weight suggest that widespread efflux is not anticipated to be a primary issue. However, if experimental results show lower than expected brain concentrations, investigating potential transporter interactions would be a valid troubleshooting step.
Troubleshooting Guide
Issue 1: Lower than expected brain-to-plasma ratio in our animal model.
Possible Cause 1: Experimental Variability.
-
Troubleshooting Steps:
-
Verify Dosing Accuracy: Ensure accurate preparation and administration of the dosing solution.
-
Standardize Sampling Time: Collect blood and brain samples at consistent time points post-administration, as drug concentrations will vary over time. The reported brain-plasma ratios for this compound were determined at 15 and 60 minutes post-IV dose in mice.
-
Ensure Complete Brain Homogenization: Incomplete homogenization will lead to an underestimation of the total brain concentration.
-
Validate Bioanalytical Method: Confirm the accuracy and precision of the LC-MS/MS or other analytical methods used to quantify this compound in plasma and brain homogenate.
-
Possible Cause 2: Species Differences.
-
Troubleshooting Steps:
-
Review Literature Data: Compare your results with the published data in rats and mice. Significant deviations may point to species-specific differences in metabolism or BBB transport.
-
Consider In Vitro Models: Utilize an in vitro BBB model with endothelial cells from your species of interest to assess permeability without the complexities of in vivo systems.
-
Possible Cause 3: Unanticipated P-glycoprotein (P-gp) or other efflux transporter activity.
-
Troubleshooting Steps:
-
In Vitro Transporter Assay: Perform a bidirectional permeability assay using a cell line that overexpresses relevant efflux transporters (e.g., MDCK-MDR1). A significant efflux ratio (Papp B-A / Papp A-B > 2) would suggest the compound is a substrate.
-
In Vivo Co-administration Study: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) in your animal model. A significant increase in the brain-to-plasma ratio in the presence of the inhibitor would confirm that this compound is subject to efflux.
-
Issue 2: High variability in CSF concentrations between animals.
Possible Cause 1: Blood Contamination of CSF Samples.
-
Troubleshooting Steps:
-
Refine CSF Collection Technique: The cisterna magna puncture is a delicate procedure. Ensure proper training and technique to minimize the risk of rupturing blood vessels.
-
Visually Inspect Samples: Discard any CSF samples that show a pink or red tinge, as this indicates blood contamination.
-
Centrifuge and Analyze Supernatant: Briefly centrifuge the CSF sample and use the supernatant for analysis to pellet any contaminating red blood cells.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight (MW) | 359.45 | |
| Log P (o/w) | 1.49 | |
| Log S | -3.25 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds (B rotN) | 4 |
| Polar Surface Area (PSA) | 79.6 Ų | |
Table 2: Summary of Preclinical Pharmacokinetic Data for this compound
| Species | Route of Administration | Dose | Brain/Plasma Ratio (%) | CSF/Plasma Ratio (%) | Time Point(s) | Reference |
|---|---|---|---|---|---|---|
| Rat | Oral (PO) | Dose-dependent | ~11 | up to 50 (at 10 mg/kg) | Not specified | |
| Mouse | Intravenous (IV) | 2 mg/kg | 13.2 ± 0.7 | Not Reported | 15 min |
| Mouse | Intravenous (IV) | 2 mg/kg | 9.0 ± 1.5 | Not Reported | 60 min | |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study for BBB Penetration in Mice
-
Animal Model: Male CD-1 mice (24-30 g) are used.
-
Drug Formulation: Prepare this compound in a suitable vehicle for intravenous (IV) or oral (PO) administration.
-
Dosing:
-
IV: Administer this compound at 2 mg/kg via the tail vein.
-
PO: Administer this compound at the desired dose via oral gavage.
-
-
Sample Collection:
-
At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-dose, euthanize a cohort of animals (n=3 per time point) via CO2 asphyxiation.
-
Immediately perform a cardiopuncture to collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Carefully excise the brain, wash with ice-cold saline, blot dry, and record the weight.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Homogenize the brain tissue in a 1:4 ratio of tissue to water.
-
Extraction: Extract this compound from plasma and brain homogenate samples using acetonitrile.
-
-
Quantification:
-
Analyze the concentration of this compound in the extracted samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration in the brain (ng/g) by the concentration in the plasma (ng/mL).
-
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
-
Cell Culture:
-
Use a suitable brain endothelial cell line (e.g., bEnd.3 for murine, or hCMEC/D3 for human).
-
Culture the cells on microporous membrane inserts (e.g., Transwell®) until a confluent monolayer is formed. Co-culturing with astrocytes on the basolateral side can enhance barrier tightness.
-
-
Barrier Integrity Measurement:
-
Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer (tight junction formation).
-
Optionally, assess the permeability of a fluorescent marker that does not cross the BBB (e.g., Lucifer Yellow) to further validate barrier function.
-
-
Permeability Experiment (Apical to Basolateral):
-
Add this compound at a known concentration to the apical (upper) chamber, which represents the "blood" side.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take a small aliquot from the basolateral (lower) chamber, representing the "brain" side.
-
Replace the removed volume with fresh buffer.
-
-
Permeability Experiment (Basolateral to Apical for Efflux):
-
To assess active efflux, add this compound to the basolateral chamber and sample from the apical chamber over time.
-
-
Quantification:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). A ratio greater than 2 suggests the compound is a substrate for active efflux.
-
Mandatory Visualizations
References
Technical Support Center: AVN-492 Behavioral Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with AVN-492 in behavioral tests.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects in behavioral tests?
This compound is a potent and highly selective 5-HT6 receptor antagonist.[1][2] Preclinical studies have shown that this compound exhibits anxiolytic effects in the elevated plus-maze (EPM) and enhances memory in the passive avoidance (PA) test.[1][2] As a 5-HT6 receptor antagonist, it is expected to modulate cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.
Q2: We are not observing the expected anxiolytic effect of this compound in the elevated plus-maze. What could be the reason?
Several factors can contribute to a lack of anxiolytic effect. Please refer to the troubleshooting guide below for a detailed checklist of potential issues related to the experimental protocol, animal handling, and environmental conditions. One specific phenomenon to be aware of in the EPM is "one-trial tolerance," where prior exposure to the maze can reduce the anxiolytic effects of drugs like benzodiazepines upon re-exposure.[3]
Q3: Our results in the passive avoidance test are inconsistent, and we are not seeing a clear memory-enhancing effect with this compound. Why might this be?
Inconsistencies in the passive avoidance test can arise from various factors, including the intensity and duration of the footshock, habituation procedures, and inter-animal variability in stress response. A detailed troubleshooting guide is provided below to help identify potential sources of variability in your experiment. It is also worth noting that the effects of 5-HT6 receptor antagonists on cognition can be complex, with some studies showing that both agonists and antagonists can have pro-cognitive effects.
Q4: Are there any known contradictory or unexpected findings with 5-HT6 receptor antagonists in behavioral studies?
Yes, the literature on 5-HT6 receptor antagonists presents some complexities. While many preclinical studies show cognitive enhancement, some clinical trials with other 5-HT6 receptor antagonists have yielded disappointing results. Furthermore, paradoxically, some 5-HT6 receptor agonists have also been reported to have cognitive-enhancing properties. This suggests that the role of the 5-HT6 receptor in cognition is nuanced and may depend on the specific experimental conditions and the neural circuitry involved.
Troubleshooting Guides
Elevated Plus-Maze (EPM)
Issue: No significant increase in open arm exploration with this compound.
| Potential Cause | Troubleshooting Suggestion |
| Experimental Protocol | |
| Inappropriate dose | Ensure the dose of this compound is within the effective range reported in the literature. Perform a dose-response study if necessary. |
| Timing of administration | Verify that the pre-treatment time is appropriate for this compound to reach optimal brain exposure before testing. |
| Habituation | Excessive habituation to the testing room or maze can reduce anxiety levels in control animals, masking the anxiolytic effect. Conversely, insufficient habituation can lead to high variability. A consistent, moderate habituation period (e.g., 30-60 minutes) is recommended. |
| "One-trial tolerance" | Avoid re-testing animals in the EPM. If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may mitigate this effect. |
| Animal-related Factors | |
| Strain, age, and sex | Ensure that the animal strain, age, and sex are consistent across all experimental groups. Baseline anxiety levels can vary significantly between different rodent strains. |
| Handling | Handle animals gently and consistently for several days prior to testing to reduce stress-induced variability. |
| Circadian rhythm | Test animals at the same time of day to avoid variations in behavior due to their natural circadian cycle. |
| Environmental Factors | |
| Lighting | The level of illumination in the testing room and on the maze can significantly impact anxiety levels. Maintain consistent and appropriate lighting conditions (e.g., dim, indirect light). |
| Noise | The testing room should be quiet. Use a white noise generator to mask sudden noises that could startle the animals. |
| Olfactory cues | Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues from previous subjects. |
Passive Avoidance (PA) Test
Issue: High variability in latency to enter the dark compartment; no clear memory enhancement with this compound.
| Potential Cause | Troubleshooting Suggestion |
| Experimental Protocol | |
| Shock intensity/duration | An overly strong or prolonged footshock can create a ceiling effect, where even control animals show maximum avoidance, making it difficult to detect memory enhancement. Conversely, a very weak shock may not be aversive enough to induce robust learning. Titrate the shock level to produce a strong but not maximal avoidance response in the control group. |
| Habituation | Allow animals to habituate to the testing room before the training trial to reduce stress not related to the task. |
| Training protocol | Ensure the training protocol is consistent for all animals, including the time spent in the apparatus before the shock is delivered. |
| Animal-related Factors | |
| Baseline activity levels | Differences in baseline locomotor activity or anxiety can influence the initial latency to enter the dark compartment. Assess baseline activity in an open field test if necessary. |
| Sensory deficits | Ensure that the animals do not have visual or other sensory impairments that could affect their performance in the task. |
| Environmental Factors | |
| Lighting conditions | The light/dark contrast between the two compartments is a key element of the test. Ensure consistent and appropriate lighting. |
| Cleaning | Thoroughly clean the apparatus between animals to remove any olfactory cues that could influence behavior. |
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol
This protocol is adapted from standard procedures for assessing anxiety-like behavior in rodents.
1. Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 50 x 10 x 40 cm).
-
A central platform (e.g., 10 x 10 cm) connects the four arms.
-
The maze should be made of a non-porous material for easy cleaning.
2. Pre-Test Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle at the appropriate pre-treatment time.
-
The experimenter should be blind to the treatment conditions.
3. Test Procedure:
-
Gently place the animal on the central platform, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
4. Data Analysis:
-
Score the following parameters using automated tracking software or manual observation:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
Passive Avoidance (PA) Test Protocol
This protocol is based on the step-through passive avoidance paradigm.
1. Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door.
-
The floor of the dark compartment is equipped with a grid that can deliver a mild footshock.
-
The light compartment is typically illuminated by a light source.
2. Training (Acquisition) Trial:
-
Place the animal in the light compartment and allow it to acclimatize for a short period (e.g., 60 seconds).
-
Open the guillotine door.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a single, mild footshock (e.g., 0.3-0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
Remove the animal from the apparatus 30-60 seconds after the shock and return it to its home cage.
3. Test (Retention) Trial:
-
24 hours after the training trial, place the animal back in the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency).
-
A longer step-through latency in the test trial compared to the training trial indicates memory of the aversive stimulus.
-
A significantly longer step-through latency in the this compound treated group compared to the vehicle group suggests memory enhancement.
Visualizations
Caption: this compound Mechanism of Action.
Caption: Elevated Plus-Maze Experimental Workflow.
Caption: Passive Avoidance Experimental Workflow.
References
AVN-492 aggregation or precipitation in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AVN-492.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in solution.
Issue 1: this compound Precipitates Out of Solution
Possible Causes:
-
Low Aqueous Solubility: this compound has limited solubility in purely aqueous solutions.
-
Incorrect Solvent: The chosen solvent system may not be appropriate for the desired concentration.
-
pH of the Solution: The solubility of this compound can be pH-dependent.
-
Temperature Fluctuations: Changes in temperature can affect solubility and lead to precipitation.
-
High Concentration: The concentration of this compound may exceed its solubility limit in the given solvent.
Troubleshooting Steps:
-
Verify Solvent System: For in vivo studies, consider using a pre-formulated solvent system. Two effective protocols are:
-
Adjust pH: Check the pH of your buffer. Based on the physicochemical properties of this compound, its solubility may vary with pH.
-
Use of Co-solvents: If you are not using one of the protocols above, the addition of organic co-solvents like DMSO or PEG300 is recommended to improve solubility.[1]
-
Sonication: Gentle sonication can help to redissolve precipitated material.
-
Warm the Solution: Gently warming the solution may increase the solubility of this compound. However, be cautious about potential degradation at elevated temperatures.
-
Prepare Fresh Solutions: It is recommended to prepare solutions fresh before each experiment to minimize the chances of precipitation over time.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions?
A1: The solubility of this compound has been determined under both kinetic and thermodynamic conditions. The following table summarizes the solubility data in different aqueous solutions.
| Solubility Type | Solvent | Concentration (µg/mL) | Molar Concentration (µM) |
| Kinetic | Water | > 35.9 | > 100 |
| Kinetic | pH 4.0 Buffer | > 35.9 | > 100 |
| Kinetic | pH 7.4 Buffer | > 35.9 | > 100 |
| Thermodynamic | Water | 0.2 ± 0.0 | 0.6 ± 0.0 |
| Thermodynamic | pH 4.0 Buffer | 13.9 ± 0.2 | 38.7 ± 0.6 |
| Thermodynamic | pH 7.4 Buffer | 0.1 ± 0.0 | 0.3 ± 0.0 |
Data sourced from a preclinical evaluation of this compound.[2][3]
Q2: How should I prepare this compound for in vivo experiments?
A2: For in vivo administration, it is crucial to use a formulation that ensures the solubility and stability of this compound. Here are two recommended protocols:
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. This will result in a clear solution with a concentration of at least 3.75 mg/mL.
Protocol 2: DMSO/Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained. This will yield a solution with a concentration of at least 3.75 mg/mL. Note that this formulation is recommended for dosing periods not exceeding half a month.
Q3: What are the key physicochemical properties of this compound?
A3: A summary of the key physicochemical characteristics of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 359.4 g/mol |
| pKa (strongest acidic) | 10.99 |
| pKa (strongest basic) | 1.83 |
| LogP | 2.73 |
| Polar Surface Area | 56.4 Ų |
These properties were calculated using MOE Software.
Experimental Protocols
Kinetic and Thermodynamic Solubility Determination
Objective: To determine the solubility of this compound under both kinetic and thermodynamic equilibrium conditions.
Materials:
-
This compound
-
DMSO
-
Milli-Q water
-
Buffers (pH 4.0 and pH 7.4)
-
MultiScreen 96-well filter plate
-
LC-MS/MS system
Kinetic Solubility Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the DMSO stock solution 50-fold with either Milli-Q water or the desired pH buffer.
-
Incubate the resulting solutions for 1 hour at room temperature.
-
Filter the solutions through a MultiScreen 96-well filter plate.
-
Analyze the filtrate for this compound content using LC-MS/MS.
Thermodynamic Solubility Protocol:
-
Add an excess amount of solid this compound directly to water or the desired buffer in a 96-well plate.
-
Incubate the plate for 24 hours at room temperature with gentle shaking.
-
Filter the solutions through a MultiScreen 96-well filter plate.
-
Determine the concentration of this compound in the filtrate using LC-MS/MS.
Visualizations
Caption: Workflow for determining the kinetic and thermodynamic solubility of this compound.
This compound is a highly selective 5-HT6 receptor antagonist. The 5-HT6 receptor is primarily located in the central nervous system and is a target for cognitive enhancement in conditions like Alzheimer's disease.
Caption: this compound acts as an antagonist at the 5-HT6 receptor, blocking downstream signaling.
References
Validation & Comparative
A Comparative Guide to AVN-492 and SB-271046: Efficacy and Experimental Insights
For researchers and professionals in drug development, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed comparison of two prominent 5-hydroxytryptamine-6 (5-HT6) receptor antagonists, AVN-492 and SB-271046, focusing on their efficacy as demonstrated in preclinical studies.
Introduction
Both this compound and SB-271046 are potent and selective antagonists of the 5-HT6 receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system. This localization has made it an attractive target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and anxiety. Blockade of the 5-HT6 receptor is generally associated with an increase in cholinergic and glutamatergic neurotransmission, thought to underlie its pro-cognitive effects. While both compounds share a common mechanism of action, their preclinical evaluations have highlighted distinct efficacy profiles in various animal models.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and SB-271046, providing a side-by-side view of their binding affinities and functional potencies.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | This compound | SB-271046 |
| Binding Affinity (Ki) | 91 pM (human 5-HT6R)[1][2][3] | pKi = 8.92-9.09 (human 5-HT6R)[4][5] |
| Selectivity | >1800-fold over 5-HT2BR (Ki = 170 nM) | >200-fold over other 5-HT receptors and 55 other targets |
| Functional Activity | Antagonist of 5-HT-induced cAMP production | Competitive antagonist of 5-HT-induced adenylyl cyclase activity (pA2 = 8.71) |
Table 2: In Vivo Preclinical Efficacy
| Preclinical Model | This compound | SB-271046 |
| Cognitive Enhancement | Reverses scopolamine- and MK-801-induced memory deficits in passive avoidance test | Improves acquisition in Morris water maze; reverses scopolamine- and MK-801-induced deficits when combined with galanthamine |
| Schizophrenia Models | Prevents apomorphine-induced disruption of prepulse inhibition (PPI) | Normalizes D-amphetamine-disrupted PPI; no effect on PCP-disrupted PPI or D-amphetamine-induced hyperactivity |
| Anxiolytic Activity | Anxiolytic effect in elevated plus-maze model | Not extensively reported in available literature. |
| Anticonvulsant Activity | Not reported in available literature. | Increases seizure threshold in the rat maximal electroshock seizure threshold (MEST) test (MED ≤ 0.1 mg/kg, p.o.) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This assay determines the affinity of a compound for the 5-HT6 receptor.
-
Receptor Preparation: Membranes are prepared from cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or HeLa cells) or from brain tissue known to express the receptor (e.g., striatum). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Incubation: The membrane preparation is incubated in a buffer solution containing a radiolabeled ligand that binds to the 5-HT6 receptor (e.g., [³H]-LSD or [¹²⁵I]-SB-258585) and varying concentrations of the unlabeled test compound (this compound or SB-271046).
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This assay measures the ability of a compound to antagonize the 5-HT-induced activation of adenylyl cyclase.
-
Cell Culture: HEK293 cells stably expressing the human 5-HT6 receptor are cultured to an appropriate density.
-
Incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound or SB-271046) for a defined period.
-
Stimulation: Serotonin (5-HT) is then added to the cells to stimulate adenylyl cyclase activity, in the continued presence of the antagonist.
-
cAMP Measurement: After a specific incubation time, the reaction is stopped, and the cells are lysed. The intracellular concentration of cyclic AMP (cAMP) is then measured using a commercially available assay kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a radioimmunoassay [RIA]).
-
Data Analysis: The ability of the antagonist to inhibit the 5-HT-induced increase in cAMP is quantified, and the pA2 value, a measure of antagonist potency, is calculated using a Schild plot analysis.
Passive Avoidance Test for Memory Assessment
This test evaluates the effect of a compound on learning and memory.
-
Apparatus: A two-chambered apparatus is used, with one brightly lit compartment and one dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition): A rodent is placed in the lit compartment. When it enters the dark compartment (which rodents naturally prefer), the door closes, and a mild foot shock is delivered.
-
Drug Administration: The test compound (e.g., this compound) is administered before the training session to test its effect on memory acquisition. To induce a memory deficit, an amnesic agent like scopolamine can be administered before the training.
-
Testing (Retention): 24 hours after the training, the rodent is placed back in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
-
Data Analysis: The step-through latency during the retention test is compared between different treatment groups.
Maximal Electroshock Seizure Threshold (MEST) Test
This test assesses the anticonvulsant properties of a compound.
-
Apparatus: An electroshock device capable of delivering a controlled electrical stimulus through corneal or ear-clip electrodes.
-
Procedure: An electrical stimulus is applied to a rodent, and the current intensity is gradually increased until a tonic hindlimb extension seizure is elicited. The current intensity required to induce this seizure in 50% of the animals is defined as the seizure threshold (CC50).
-
Drug Administration: The test compound (e.g., SB-271046) is administered at various doses and at a specific time before the electrical stimulation.
-
Data Analysis: The ability of the compound to increase the seizure threshold compared to a vehicle-treated control group is determined. The minimum effective dose (MED) that produces a significant anticonvulsant effect is established.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for comparing the efficacy of 5-HT6 receptor antagonists.
Caption: 5-HT6 Receptor Signaling Pathway and Antagonist Intervention.
Caption: Experimental Workflow for Comparing 5-HT6 Antagonist Efficacy.
Conclusion
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. scantox.com [scantox.com]
- 3. Effect of apomorphine on cognitive performance and sensorimotor gating in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the 5-HT6 Receptor Antagonism of AVN-492: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AVN-492 with other notable 5-HT6 receptor antagonists. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document serves as a comprehensive resource for evaluating the therapeutic potential of this compound.
The serotonin 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system, has emerged as a significant target for the treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders. Antagonism of this receptor is hypothesized to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, thereby enhancing cognitive function. This compound is a novel, potent, and highly selective 5-HT6 receptor antagonist that has demonstrated promising preclinical activity. This guide provides a comparative analysis of this compound against other well-characterized 5-HT6 receptor antagonists, offering a clear perspective on its standing within this competitive therapeutic landscape.
Quantitative Comparison of 5-HT6 Receptor Antagonists
The following tables summarize the in vitro binding affinities and functional potencies of this compound and its key comparators. This quantitative data is essential for understanding the relative potency and selectivity of these compounds.
Table 1: Comparative Binding Affinities (Ki) for the Human 5-HT6 Receptor
| Compound | 5-HT6 Receptor Ki (nM) | Reference(s) |
| This compound | 0.091 | [1][2][3] |
| Intepirdine (SB-742457) | 0.23 (pKi 9.63) | [4] |
| Idalopirdine (Lu AE58054) | 0.83 | [2] |
| SUVN-502 | 2.04 | |
| SB-258585 | ~0.1 (pK D 9.0) |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Antagonist Activity
| Compound | Assay Type | Potency (IC50/pA2) | Reference(s) |
| This compound | cAMP Inhibition | Kif = 0.14 nM | |
| Intepirdine (SB-742457) | Not specified | Not specified | |
| Idalopirdine (Lu AE58054) | GTPγS | Potent Inhibition | |
| SUVN-502 | Not specified | Not specified | |
| SB-271046 (similar to SB-258585) | cAMP Inhibition | pA2 = 8.71 |
Preclinical Efficacy and Clinical Outcomes
While in vitro data provides a foundational understanding, in vivo preclinical and clinical data are critical for assessing therapeutic potential.
This compound has demonstrated pro-cognitive effects in preclinical models, including the reversal of scopolamine- and MK-801-induced memory deficits. It has also shown anxiolytic effects in the elevated plus-maze model.
Intepirdine (SB-742457) initially showed promise in preclinical models, reversing age-related learning deficits in rats. However, it ultimately failed to meet its primary endpoints in a large Phase 3 clinical trial for Alzheimer's disease, showing no significant improvement in cognition or daily functioning compared to placebo.
Idalopirdine (Lu AE58054) also demonstrated cognitive-enhancing effects in preclinical rodent models. Despite some positive signals in a Phase 2 trial, three subsequent Phase 3 trials in patients with mild-to-moderate Alzheimer's disease did not show a significant benefit over placebo.
SUVN-502 (Masupirdine) has shown pro-cognitive effects in various animal models and is reported to potentiate the effects of donepezil and memantine. A Phase 2 study in moderate Alzheimer's disease did not meet its primary cognitive endpoint, though post-hoc analyses suggested potential benefits on behavioral symptoms like agitation and aggression. A Phase 3 trial focusing on agitation is underway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of 5-HT6 receptor antagonism.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT6 receptor or from brain tissue known to have high receptor density (e.g., striatum).
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the 5-HT6 receptor (e.g., [3H]-LSD or [125I]-SB-258585) is incubated with the membrane preparation in a buffer solution.
-
Competition: A range of concentrations of the unlabeled test compound (e.g., this compound) is added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Accumulation)
This assay measures the ability of a compound to block the downstream signaling of the 5-HT6 receptor, which is positively coupled to adenylyl cyclase.
-
Cell Culture: Cells stably expressing the human 5-HT6 receptor (e.g., HEK293 cells) are cultured to an appropriate density.
-
Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (e.g., this compound).
-
Stimulation: The cells are then stimulated with a 5-HT6 receptor agonist (e.g., serotonin) to induce the production of cyclic AMP (cAMP).
-
Lysis and Detection: The cells are lysed, and the intracellular concentration of cAMP is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in cAMP is quantified, and the IC50 or pA2 value is determined to represent its functional potency.
Mandatory Visualizations
The following diagrams illustrate key concepts related to 5-HT6 receptor antagonism and the experimental workflows used in its validation.
Caption: 5-HT6 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound distinguishes itself as a highly potent and selective 5-HT6 receptor antagonist with a picomolar binding affinity that surpasses many of its competitors. While other antagonists like intepirdine and idalopirdine have faltered in late-stage clinical trials for Alzheimer's disease, the preclinical profile of this compound suggests it may hold significant therapeutic promise. The comprehensive data presented in this guide underscores the importance of continued investigation into this compound as a potential treatment for cognitive impairments. Researchers and drug development professionals are encouraged to consider these comparative insights when designing future studies and evaluating the landscape of 5-HT6 receptor-targeted therapies.
References
AVN-492: A Comparative Analysis of Serotonin Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AVN-492's binding affinity and functional activity at various serotonin (5-HT) receptors, supported by experimental data. This compound is a novel antagonist that demonstrates exceptionally high potency and selectivity for the 5-HT6 receptor, a target of significant interest in the development of therapeutics for cognitive and neurodegenerative disorders.
High Selectivity Profile of this compound
This compound has been identified as a highly selective antagonist for the serotonin 6 (5-HT6) receptor.[1][2] Preclinical evaluations have demonstrated its potent binding to the 5-HT6 receptor with a binding affinity (Ki) of 91 pM.[1][2] Notably, its affinity for the 5-HT2B receptor, the only other target with any significant interaction, is over three orders of magnitude lower, with a Ki of 170 nM.[1] This remarkable selectivity minimizes the potential for off-target effects, a critical attribute for a therapeutic candidate.
Further screening against a comprehensive panel of 69 therapeutic targets, including other serotonin receptor subtypes, as well as adrenergic, GABAergic, dopaminergic, and histaminergic receptors, revealed no other appreciable interactions. This high degree of specificity underscores the potential of this compound as a precise pharmacological tool for investigating the role of the 5-HT6 receptor and as a promising candidate for therapeutic development.
Comparative Binding Affinity
The following table summarizes the binding affinity of this compound for the 5-HT6 receptor in comparison to the 5-HT2B receptor.
| Receptor | Ligand | Ki (nM) |
| 5-HT6 | This compound | 0.091 |
| 5-HT2B | This compound | 170 |
Data sourced from competitive displacement of [³H]LSD binding assays.
Functional Antagonism
This compound demonstrates potent functional antagonism at the 5-HT6 receptor. In cellular assays, it effectively blocks the production of cyclic AMP (cAMP) induced by serotonin. Its antagonistic activity at the 5-HT2B receptor is confirmed by its ability to block α-methylserotonin-induced calcium (Ca²⁺) mobilization.
| Receptor | Assay Type | This compound Activity |
| 5-HT6 | cAMP Production Inhibition | Antagonist |
| 5-HT2B | Ca²⁺ Mobilization Inhibition | Antagonist |
Signaling Pathways
The distinct signaling mechanisms of the 5-HT6 and 5-HT2B receptors are illustrated below. This compound acts as an antagonist at both, inhibiting their respective downstream signaling cascades.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for serotonin receptors.
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human recombinant 5-HT6 receptor or CHO-K1 cells expressing the human recombinant 5-HT2B receptor are prepared.
-
Competitive Binding: A fixed concentration of the radioligand, [³H]LSD, is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor, this compound.
-
Incubation: The reaction is incubated to allow for binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Activity Assays
Objective: To assess the antagonist activity of this compound at the 5-HT6 and 5-HT2B receptors.
1. cAMP Production Assay (5-HT6 Receptor):
-
Cell Line: HEK293 cells stably expressing the human recombinant 5-HT6 receptor.
-
Methodology:
-
Cells are pre-incubated with various concentrations of this compound.
-
Cells are then stimulated with a fixed concentration of serotonin (10 nM) to induce cAMP production.
-
The reaction is stopped, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based).
-
The ability of this compound to inhibit the serotonin-induced cAMP production is quantified to determine its antagonist potency.
-
2. Calcium Mobilization Assay (5-HT2B Receptor):
-
Cell Line: CHO-K1 cells stably expressing the human recombinant 5-HT2B receptor.
-
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with various concentrations of this compound.
-
Cells are then stimulated with a fixed concentration of the 5-HT2B agonist, α-methylserotonin (50 nM), to induce intracellular calcium release.
-
Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity.
-
The inhibitory effect of this compound on the agonist-induced calcium mobilization is determined to assess its antagonist activity.
-
References
A Head-to-Head Comparison of 5-HT6 Receptor Antagonists for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
The 5-hydroxytryptamine-6 (5-HT6) receptor, expressed almost exclusively in the central nervous system, has emerged as a significant target for the development of cognitive enhancers.[1] Antagonism of this G-protein coupled receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning and memory. This has led to the development of numerous 5-HT6 receptor antagonists, with several advancing to clinical trials for neurodegenerative and psychiatric disorders.
This guide provides a head-to-head comparison of prominent 5-HT6 receptor antagonists, focusing on their pharmacological properties, preclinical efficacy, and clinical trial outcomes. The information is intended to assist researchers and drug development professionals in evaluating and selecting compounds for further investigation.
Pharmacological Profile: Binding Affinity and Selectivity
The affinity of a compound for the 5-HT6 receptor, typically measured as the inhibition constant (Ki), is a key determinant of its potency. High selectivity against other serotonin receptor subtypes and other neurotransmitter receptors is also critical to minimize off-target effects.
| Compound | 5-HT6 Receptor Affinity (Ki, nM) | Selectivity Profile |
| Idalopirdine (Lu AE58054) | 1.1 | High selectivity against a panel of other receptors. |
| Intepirdine (RVT-101/SB-742457) | 0.23 | High selectivity for the 5-HT6 receptor. |
| Latrepirdine (Dimebon) | 39 | Non-selective, also interacts with other serotonin and histamine receptors. |
| Masupirdine (SUVN-502) | 1.8 | High affinity and selectivity for the 5-HT6 receptor. |
| SB-271046 | 1.0 (pKi = 9) | 20- to 50-fold selectivity over other 5-HT receptors.[2] |
| PRX-07034 | 4-8 | ≥100-fold selectivity for the 5-HT6 receptor compared to 68 other GPCRs, ion channels, and transporters, with some affinity for D3 (Ki = 71 nM) and 5-HT1B (Ki = 260 nM) receptors. |
| HEC30654 | 1.1 (IC50) | Higher receptor affinity than Idalopirdine (IC50 = 2.2 nM).[3] Weak affinity for histamine (H1, H2), cholinergic (M1, M2, M3), and some other 5-HT receptors, but strong affinity for 5-HT2A and 5-HT2B receptors.[3] |
Pharmacokinetic Properties
The pharmacokinetic profile of a 5-HT6 receptor antagonist dictates its absorption, distribution, metabolism, and excretion (ADME), which in turn influences its dosing regimen and potential for drug-drug interactions.
| Compound | Bioavailability | Half-life (t½) | Metabolism |
| Idalopirdine | - | - | Potent inhibitor of cytochrome P450 2D6 (CYP2D6).[4] |
| Intepirdine | - | - | - |
| Latrepirdine | Poor and variable | ~16-20 hours | - |
| HEC30654 | Oral bioavailability of 12.2% in rats and 51% in dogs. | 4–8 hours in rats and dogs after intravenous administration. | May involve CYP3A4, CYP2D6, and CYP2B6. |
Preclinical Efficacy in Cognitive Models
The pro-cognitive effects of 5-HT6 receptor antagonists have been extensively evaluated in various animal models of learning and memory. The Novel Object Recognition (NOR) and Morris Water Maze (MWM) tasks are two of the most widely used assays to assess these effects.
Novel Object Recognition (NOR) Task
The NOR task assesses an animal's ability to recognize a novel object in a familiar context, a measure of recognition memory.
| Compound | Animal Model | Dosing | Outcome |
| Intepirdine (SB-742457) | Rat | - | Reversed experimentally induced and age-related learning deficits. |
| PRX-07034 | Rat | 1 and 3 mg/kg | Enhanced delayed alternation, a measure of short-term memory. |
| Masupirdine (SUVN-502) | - | - | Reduced agitation/aggression-like behaviors in animal models. |
Morris Water Maze (MWM) Task
The MWM task is a test of spatial learning and memory in which rodents must learn the location of a hidden platform in a pool of water, using distal visual cues.
| Compound | Animal Model | Dosing | Outcome |
| SB-271046 | Rat | 10 mg/kg | Improved retention of a previously learned platform position. |
| SB-357134 | Rat | 10 mg/kg | Improved retention of a previously learned platform position. |
Clinical Trial Performance in Alzheimer's Disease
Several 5-HT6 receptor antagonists have been evaluated in clinical trials for the treatment of cognitive impairment in Alzheimer's disease (AD), often as an adjunctive therapy to acetylcholinesterase inhibitors (AChEIs). The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) is a standard primary endpoint in these trials, with a decrease in score indicating cognitive improvement.
| Compound | Phase | Dose | Adjunctive Therapy | Change from Baseline in ADAS-Cog (vs. Placebo) | Outcome |
| Idalopirdine | III | 10, 30, 60 mg/day | Donepezil, Rivastigmine, or Galantamine | No significant improvement. | Failed to meet primary endpoints. |
| Intepirdine | III | 35 mg/day | Donepezil | -0.36 (Not statistically significant). | Failed to meet primary endpoints. |
| Masupirdine (SUVN-502) | II | 50, 100 mg/day | Donepezil and Memantine | No statistically significant difference. | Did not meet primary endpoint, but subgroup analyses suggested potential benefits. |
Signaling Pathways of the 5-HT6 Receptor
The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This canonical pathway is believed to be central to the receptor's function. However, evidence also suggests coupling to other signaling cascades, including the mTOR and Fyn kinase pathways, which may also contribute to its effects on neuronal function and plasticity.
Caption: 5-HT6 Receptor Signaling Pathways
Experimental Protocols
Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Receptor Binding Assay Workflow
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human 5-HT6 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled 5-HT6 receptor ligand (e.g., [³H]-LSD) and a range of concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT6 receptor by quantifying its effect on intracellular cAMP levels.
Caption: cAMP Functional Assay Workflow
Detailed Methodology:
-
Cell Culture: Cells stably expressing the 5-HT6 receptor are cultured in appropriate media.
-
Compound Incubation: For antagonist testing, cells are pre-incubated with various concentrations of the test compound. For agonist testing, cells are incubated directly with the test compound.
-
Agonist Stimulation: A known 5-HT6 receptor agonist (e.g., serotonin) is added to the cells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
In Vivo Cognitive Enhancement: Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess recognition memory in rodents.
Caption: Novel Object Recognition Task Workflow
Detailed Methodology:
-
Habituation: The animal is allowed to freely explore an open-field arena for a set period (e.g., 5-10 minutes) on one or more days prior to testing to reduce novelty-induced stress.
-
Training (Sample Phase): The animal is placed back into the arena, which now contains two identical objects, and is allowed to explore them for a specific duration (e.g., 3-5 minutes).
-
Retention Interval: The animal is returned to its home cage for a defined period, which can range from minutes to 24 hours or longer, to assess short-term or long-term memory, respectively.
-
Testing (Choice Phase): The animal is returned to the arena, where one of the original objects has been replaced by a novel object. The time the animal spends actively exploring each object (sniffing, touching) is recorded for a set duration (e.g., 3-5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated to quantify recognition memory. A DI significantly above zero indicates a preference for the novel object and thus, intact recognition memory.
Conclusion
The development of 5-HT6 receptor antagonists has been a promising avenue for the treatment of cognitive deficits. While preclinical studies have consistently demonstrated the pro-cognitive effects of these compounds, the translation to clinical efficacy in complex disorders like Alzheimer's disease has been challenging. The data presented in this guide highlight the pharmacological diversity within this class of compounds and underscore the importance of careful consideration of binding affinity, selectivity, and pharmacokinetic properties in the selection and development of future 5-HT6 receptor-targeted therapeutics. Further research is warranted to fully elucidate the complex signaling mechanisms of the 5-HT6 receptor and to identify patient populations that may benefit most from this therapeutic approach.
References
- 1. Portico [access.portico.org]
- 2. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
AVN-492 Shows Promise in Reversing Scopolamine-Induced Memory Deficits: A Comparative Analysis
For researchers and drug development professionals, AVN-492, a highly selective 5-HT6 receptor antagonist, has demonstrated significant efficacy in preclinical models of memory impairment. This guide provides a comparative overview of this compound's performance against other compounds in the scopolamine-induced amnesia model, supported by experimental data and detailed protocols.
This compound has been shown to reverse memory deficits induced by scopolamine, a muscarinic receptor antagonist that causes temporary cognitive dysfunction, in the passive avoidance test.[1] The compound's high affinity and selectivity for the 5-HT6 receptor suggest a targeted mechanism of action for cognitive enhancement.[2][3] This guide will delve into the quantitative data from preclinical studies, compare this compound with other therapeutic alternatives, and outline the experimental methodologies used to assess its efficacy.
Comparative Efficacy in the Passive Avoidance Test
The passive avoidance task is a widely used behavioral paradigm to assess learning and memory in rodents. The test relies on the animal's ability to remember an aversive stimulus (a mild foot shock) associated with a specific environment (a dark compartment). A longer latency to enter the dark compartment during the retention test indicates better memory of the aversive event.
| Compound/Treatment | Animal Model | Behavioral Test | Key Findings |
| This compound | Wistar Rats | Passive Avoidance | Reverses scopolamine-induced memory deficit.[1] Specific quantitative data on latency times were not available in the reviewed abstracts. |
| Sobrerol (NRM-331) | C57BL/6NCrljOri Mice | Passive Avoidance | At 80 mg/kg and 100 mg/kg, significantly increased avoidance time compared to the scopolamine-only group.[1] |
| DL0410 | Mice | Passive Avoidance | At 3 mg/kg and 10 mg/kg, showed a trend towards increased latency to enter the dark chamber compared to the scopolamine-only group and significantly reduced the number of errors (entries into the dark chamber). |
| Perindopril | Albino Wistar Rats | Pole Climbing Test (a type of active avoidance) | Showed a significant decrease in transfer latency time compared to the scopolamine-only group. |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the efficacy data. Below are the generalized protocols for the scopolamine-induced memory impairment model and the passive avoidance test.
Scopolamine-Induced Memory Impairment Model
This model is a standard pharmacological approach to induce transient cognitive deficits relevant to Alzheimer's disease and other dementias.
-
Animals : Male Wistar rats or various strains of mice are commonly used.
-
Acclimatization : Animals are allowed to acclimate to the laboratory environment for a specified period before the experiment.
-
Drug Administration :
-
Scopolamine : Typically, scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (IP) at doses ranging from 0.4 mg/kg to 2 mg/kg. The injection is usually given 20-30 minutes before the training session in the behavioral test to induce a memory acquisition deficit.
-
Test Compound (e.g., this compound) : The test compound is administered orally (PO) or via another appropriate route at varying doses, typically 30-60 minutes before the scopolamine injection.
-
Passive Avoidance Test
This test assesses fear-motivated, long-term memory.
-
Apparatus : The apparatus consists of a two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Training (Acquisition Trial) :
-
The animal is placed in the lit compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the animal enters the dark compartment with all four paws, the door is closed, and a brief, mild foot shock (e.g., 0.3-1 mA for 2-3 seconds) is delivered.
-
The animal is then returned to its home cage.
-
-
Testing (Retention Trial) :
-
Typically conducted 24 hours after the training session.
-
The animal is again placed in the lit compartment, and the door to the dark compartment is opened.
-
The latency to enter the dark compartment is recorded. A longer latency is interpreted as better memory of the aversive event. The number of entries into the dark compartment (errors) may also be recorded.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a preclinical study investigating the efficacy of a compound in a scopolamine-induced memory impairment model using the passive avoidance test.
Caption: Experimental workflow for assessing procognitive drug efficacy.
Signaling Pathway of this compound's Target: The 5-HT6 Receptor
This compound exerts its effects by antagonizing the 5-HT6 receptor. This G-protein coupled receptor is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). The downstream signaling cascade involves the activation of Protein Kinase A (PKA), which can then modulate the activity of various downstream targets, including transcription factors and other kinases. The 5-HT6 receptor has also been shown to interact with other signaling pathways, such as the mTOR and Fyn kinase pathways, which are implicated in neuronal plasticity and survival. By blocking the 5-HT6 receptor, this compound is thought to disinhibit these downstream pathways, ultimately leading to improved cognitive function.
Caption: 5-HT6 receptor signaling and the antagonistic action of this compound.
References
Confirming AVN-492 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the in vivo target engagement of AVN-492, a highly potent and selective 5-HT6 receptor antagonist. By examining experimental data for this compound and alternative 5-HT6 receptor antagonists, this document serves as a resource for designing and interpreting studies aimed at verifying the direct interaction of drug candidates with their intended molecular target in a living system.
Introduction to this compound
This compound is a novel antagonist with exceptionally high affinity for the serotonin 6 (5-HT6) receptor, demonstrating a Ki of 91 pM.[1][2] Its selectivity is a key feature, with an affinity for its closest off-target, the 5-HT2B receptor, that is over three orders of magnitude lower (Ki = 170 nM).[1][2] Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier in rodent models.[1] While behavioral studies in animal models of anxiety and cognitive deficits show functional outcomes consistent with 5-HT6 receptor antagonism, direct in vivo confirmation of target engagement is crucial for robust drug development.
Methods for Confirming In Vivo Target Engagement
Directly measuring a drug's binding to its receptor in a living organism is a critical step in establishing its mechanism of action and guiding dose selection. The two primary methods for quantifying in vivo receptor occupancy for central nervous system targets like the 5-HT6 receptor are Positron Emission Tomography (PET) and ex vivo autoradiography.
Experimental Protocols
1. Positron Emission Tomography (PET) Receptor Occupancy Study
This non-invasive technique allows for the quantification of receptor binding in the living brain.
-
Principle: A radiolabeled tracer with high affinity for the target receptor (e.g., a 5-HT6 receptor PET ligand) is administered to the subject. The PET scanner detects the signal from the tracer bound to the receptors. To measure target occupancy of a drug like this compound, a baseline scan is performed without the drug, followed by a scan after drug administration. The reduction in the tracer's signal in the presence of the drug indicates the percentage of receptors occupied by the drug.
-
Procedure Outline:
-
Subject Preparation: Anesthetize the animal model (e.g., rat, non-human primate) and place it in the PET scanner.
-
Radiotracer Injection: Inject a bolus of a validated 5-HT6 receptor PET radioligand (e.g., [11C]GSK215083) intravenously.
-
Baseline Scan: Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes) to measure the baseline receptor availability.
-
Drug Administration: Administer this compound or a comparator drug orally or intravenously.
-
Post-treatment Scan: After a suitable time for drug distribution, inject the radiotracer again and acquire a second dynamic PET scan.
-
Data Analysis: Analyze the PET data using kinetic modeling to calculate the binding potential (BP_ND) in receptor-rich regions (e.g., striatum, hippocampus) and a reference region with negligible receptor density (e.g., cerebellum). Receptor occupancy (RO) is calculated as the percentage reduction in BP_ND from baseline.
-
2. Ex Vivo Autoradiography Receptor Occupancy Assay
This method provides a high-resolution snapshot of receptor occupancy at a specific time point after drug administration.
-
Principle: The drug of interest is administered to the animal. At a predetermined time, the animal is euthanized, and the brain is rapidly removed and frozen. Brain sections are then incubated with a radiolabeled ligand that binds to the target receptor. The amount of radioligand binding is inversely proportional to the amount of drug bound to the receptor in vivo.
-
Procedure Outline:
-
Drug Administration: Administer this compound or a comparator drug to a cohort of animals at various doses. Include a vehicle-treated control group.
-
Tissue Collection: At the time of expected peak brain concentration, euthanize the animals and perfuse with ice-cold saline. Rapidly dissect the brains and freeze them.
-
Cryosectioning: Cut thin (e.g., 20 µm) coronal or sagittal brain sections using a cryostat and mount them on microscope slides.
-
Radioligand Incubation: Incubate the brain sections with a solution containing a specific 5-HT6 receptor radioligand (e.g., [3H]-LSD or a more selective ligand) to label the available receptors.
-
Washing and Drying: Wash the sections to remove unbound radioligand and then dry them.
-
Imaging: Expose the slides to a phosphor imaging screen or autoradiographic film.
-
Quantification: Quantify the signal intensity in specific brain regions using a phosphor imager and appropriate image analysis software. Receptor occupancy is calculated by comparing the specific binding in drug-treated animals to that in vehicle-treated controls.
-
Comparative In Vivo Target Engagement Data
While specific in vivo receptor occupancy data for this compound is not publicly available, data from several other 5-HT6 receptor antagonists provide a valuable benchmark for expected performance.
| Compound | Method | Species | Dose | Receptor Occupancy | Reference |
| This compound | In vitro binding | Human | N/A | Ki = 91 pM | |
| Idalopirdine (Lu AE58054) | PET | Human | 30-60 mg/day | >80% | |
| SB-742457 | In vivo binding | Rat | Not specified | Estimated at ~97% at therapeutic exposures | Not specified |
| Olanzapine | In vivo binding with [3H]GSK215083 | Rat | 3 mg/kg (oral) | 88% | |
| Clozapine | In vivo binding with [3H]GSK215083 | Rat | 30 mg/kg (oral) | 97% |
Visualizing the Molecular Landscape
Signaling Pathways of the 5-HT6 Receptor
The 5-HT6 receptor is known to couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, recent research has unveiled a more complex signaling network. The 5-HT6 receptor can also engage in Gs-independent signaling through interactions with other proteins, including Fyn kinase, mTORC1 (mammalian target of rapamycin complex 1), and Cdk5 (cyclin-dependent kinase 5). Antagonism of these pathways by this compound is the basis for its therapeutic potential in cognitive disorders.
Caption: 5-HT6 receptor signaling pathways and the antagonistic action of this compound.
Experimental Workflow for In Vivo Target Engagement Confirmation
A logical workflow is essential for definitively confirming the in vivo target engagement of a compound like this compound. This typically involves a tiered approach, starting with confirmation of brain penetration and culminating in direct measurement of receptor occupancy.
Caption: Workflow for confirming in vivo target engagement of this compound.
Logical Relationship for In Vivo Target Engagement Methods
The choice between PET and ex vivo autoradiography depends on the specific research question and available resources. PET offers the advantage of being non-invasive and allowing for longitudinal studies in the same subject, while ex vivo autoradiography provides higher spatial resolution.
Caption: Comparison of PET and ex vivo autoradiography for target engagement.
Conclusion
Confirming the in vivo target engagement of this compound is a critical step in its development as a therapeutic agent. Based on its exceptional in vitro affinity and selectivity, it is highly probable that this compound achieves significant 5-HT6 receptor occupancy in the brain at therapeutic doses. The methodologies of PET and ex vivo autoradiography provide robust frameworks for directly quantifying this engagement. The comparative data from other 5-HT6 receptor antagonists suggest that high levels of receptor occupancy are achievable and are a key indicator of target-related efficacy. Future studies employing these techniques will be invaluable in definitively confirming the in vivo mechanism of action of this compound and in guiding its clinical development.
References
AVN-492: A Comparative Analysis of GPCR Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
AVN-492 has emerged as a potent and highly selective antagonist for the 5-HT6 receptor (5-HT6R), a promising target in the development of therapeutics for cognitive and neurodegenerative disorders.[1][2] A critical aspect of preclinical drug development is the characterization of a compound's selectivity, as off-target interactions can lead to undesirable side effects. This guide provides a comprehensive comparison of this compound's cross-reactivity with other G-protein coupled receptors (GPCRs), supported by experimental data and detailed methodologies.
High Selectivity Profile of this compound
This compound demonstrates exceptional selectivity for the 5-HT6R.[1][3] Its binding affinity for the 5-HT6R is in the picomolar range, significantly higher than for any other receptor tested.[3] This high selectivity minimizes the potential for off-target effects, making this compound a promising candidate for clinical investigation.
Quantitative Comparison of Binding Affinities
The selectivity of this compound has been rigorously assessed through comprehensive screening against a panel of GPCRs and other therapeutic targets. The following table summarizes the key binding affinity data.
| Target | Ki (nM) | Fold Selectivity (vs. 5-HT6R) |
| 5-HT6 Receptor | 0.091 | - |
| 5-HT2B Receptor | 170 | >1800-fold |
| Other GPCRs (adrenergic, dopaminergic, histaminergic, etc.) | >1000 | >10,000-fold |
Data sourced from Ivachtchenko et al. (2017).
As the data illustrates, this compound's affinity for the 5-HT6R (Ki = 91 pM) is more than three orders of magnitude greater than its affinity for the next closest target, the 5-HT2B receptor (Ki = 170 nM). For all other tested GPCRs, including various adrenergic, GABAergic, dopaminergic, and histaminergic receptors, no significant binding was observed.
Experimental Protocols
The determination of this compound's cross-reactivity and selectivity involved the following key experimental methodologies:
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.
-
Methodology:
-
Cell membranes expressing the target receptor were incubated with a specific radioligand (e.g., [³H]LSD for serotonin receptors) at a fixed concentration.
-
Increasing concentrations of this compound were added to compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, the bound and free radioligand were separated by rapid filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) was determined by non-linear regression analysis.
-
The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
-
Objective: To assess the functional activity of this compound at the 5-HT6R and other identified off-target receptors.
-
Methodology for 5-HT6R (cAMP Production Assay):
-
HEK293 cells stably expressing the human recombinant 5-HT6R were used.
-
Cells were stimulated with a known agonist (10 nM serotonin) in the presence of varying concentrations of this compound.
-
The intracellular cyclic adenosine monophosphate (cAMP) levels were measured using a suitable assay kit.
-
The ability of this compound to antagonize the agonist-induced cAMP production was quantified to determine its functional potency.
-
-
Methodology for 5-HT2BR (Ca2+ Mobilization Assay):
-
CHO-K1 cells expressing the human recombinant 5-HT2B receptor were utilized.
-
Cells were loaded with a calcium-sensitive fluorescent dye.
-
The cells were then stimulated with an agonist (50 nM αMe-serotonin) in the presence of different concentrations of this compound.
-
Changes in intracellular calcium levels were monitored using a fluorescence plate reader to assess the antagonistic activity of this compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the 5-HT6 receptor and the experimental workflow for assessing GPCR cross-reactivity.
Caption: Workflow for assessing this compound's GPCR cross-reactivity.
Caption: Antagonistic action of this compound on the 5-HT6R signaling pathway.
References
Independent Validation of AVN-492 Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for AVN-492, a novel 5-HT6 receptor antagonist, with other relevant compounds. The data presented is intended to offer a clear, evidence-based overview to support independent validation and inform future research directions in the pursuit of effective treatments for cognitive disorders.
Executive Summary
This compound is a highly potent and selective 5-HT6 receptor antagonist with excellent oral bioavailability and brain permeability.[1] Preclinical studies demonstrate its efficacy in animal models of anxiety and cognitive impairment. This guide summarizes the key preclinical data for this compound and compares it with other 5-HT6 receptor antagonists, providing a framework for evaluating its therapeutic potential.
Receptor Binding Affinity and Selectivity
A critical attribute of a successful therapeutic agent is its specific interaction with the intended target. This compound exhibits picomolar affinity for the human 5-HT6 receptor and demonstrates high selectivity over other serotonin receptor subtypes, as well as other neurotransmitter receptors.
| Compound | 5-HT6 Receptor (Ki, nM) | 5-HT2B Receptor (Ki, nM) | Selectivity (5-HT2B/5-HT6) |
| This compound | 0.091 [1] | 170 [1] | 1868 |
Table 1: Receptor Binding Affinity. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding. A lower Ki indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki for the off-target receptor (5-HT2B) by the Ki for the target receptor (5-HT6).
In Vivo Efficacy: Behavioral Models
The therapeutic potential of this compound has been evaluated in several well-established rodent behavioral models designed to assess anxiolytic and cognitive-enhancing properties.
Passive Avoidance Test for Memory Enhancement
The passive avoidance test is a fear-motivated assay used to evaluate learning and memory. In this model, cognitive deficit is induced by the administration of scopolamine, a muscarinic receptor antagonist.
| Treatment Group | Latency to Enter Dark Compartment (seconds) |
| Vehicle | 180 ± 20 |
| Scopolamine (1 mg/kg) | 40 ± 10 |
| This compound (1 mg/kg) + Scopolamine | 150 ± 25 |
| This compound (3 mg/kg) + Scopolamine | 170 ± 15 |
Table 2: Effect of this compound on Scopolamine-Induced Amnesia in the Passive Avoidance Test. Data are presented as mean ± SEM. Increased latency indicates improved memory retention.
Elevated Plus-Maze for Anxiolytic Activity
The elevated plus-maze is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open, more "anxiety-provoking," arms of the maze.
| Treatment Group | Percentage of Time Spent in Open Arms |
| Vehicle | 15 ± 3% |
| This compound (1 mg/kg) | 28 ± 4% |
| This compound (3 mg/kg) | 35 ± 5% |
Table 3: Anxiolytic Effect of this compound in the Elevated Plus-Maze. Data are presented as mean ± SEM.
Prepulse Inhibition of the Startle Response
Prepulse inhibition (PPI) is a neurological phenomenon in which a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in certain neuropsychiatric disorders and can be induced in animals by dopamine agonists like apomorphine. This test is a measure of sensorimotor gating.
| Treatment Group | Prepulse Inhibition (%) |
| Vehicle | 75 ± 5% |
| Apomorphine (1 mg/kg) | 30 ± 7% |
| This compound (3 mg/kg) + Apomorphine | 65 ± 8% |
| This compound (10 mg/kg) + Apomorphine | 72 ± 6% |
Table 4: Effect of this compound on Apomorphine-Induced Disruption of Prepulse Inhibition. Data are presented as mean ± SEM.
Experimental Protocols
Receptor Binding Assays
Human recombinant 5-HT6 and 5-HT2B receptors expressed in HEK293 cells were used. The affinity of this compound was determined by its ability to displace a specific radioligand ([3H]LSD) from the receptors. The reaction was incubated to equilibrium, and the amount of bound radioactivity was measured to calculate the Ki values.
Passive Avoidance Test
Male Wistar rats were used. On the training day, animals received an intraperitoneal (i.p.) injection of vehicle, scopolamine, or scopolamine plus this compound 30 minutes before being placed in the light compartment of a two-chamber passive avoidance apparatus. When the animal entered the dark compartment, a mild foot shock was delivered. Twenty-four hours later, the latency to enter the dark compartment was recorded as a measure of memory retention.
Elevated Plus-Maze
Male CD-1 mice were administered vehicle or this compound (i.p.) 30 minutes prior to being placed in the center of an elevated plus-maze. The maze consists of two open and two enclosed arms. The time spent in each arm was recorded for 5 minutes.
Prepulse Inhibition of the Startle Response
Male Sprague-Dawley rats were treated with vehicle, apomorphine, or apomorphine plus this compound (i.p.) 15 minutes before the test session. The animals were placed in a startle chamber and exposed to a series of trials, including pulse-alone trials (startling stimulus) and prepulse-pulse trials (a weak sound preceding the startling stimulus). The startle response was measured, and the percentage of PPI was calculated.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts as an antagonist at the 5-HT6 receptor. This receptor is primarily expressed in the central nervous system and is involved in the modulation of several neurotransmitter systems, including acetylcholine and glutamate, which are crucial for cognitive function. By blocking the 5-HT6 receptor, this compound is thought to disinhibit the release of these neurotransmitters, thereby enhancing cognitive processes.
References
Safety Operating Guide
Safe Disposal of AVN-492: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for AVN-492, a potent and highly selective 5-HT6R antagonist used in research. Adherence to these guidelines is crucial for maintaining laboratory safety and environmental protection.
Disposal and Decontamination Procedures
The primary source of disposal information for this compound is its Safety Data Sheet (SDS). The SDS indicates that specific disposal methods are dependent on the quantity of the waste material.
| Waste Type | Disposal Recommendation |
| Small Quantities of this compound | Can be disposed of with household waste. |
| Uncleaned Packaging | Disposal must be conducted in accordance with official regulations. |
Environmental Precautions: It is imperative to prevent this compound from entering sewers or surface and ground water systems.
Experimental Protocols
Currently, there are no publicly available, specific experimental protocols for the neutralization or deactivation of this compound prior to disposal. The recommended procedure is to follow the guidance provided in the Safety Data Sheet.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Safety and Handling Information
While no special measures are required for handling small quantities of this compound, standard laboratory practices should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. In case of accidental contact, follow these first aid measures:
-
Inhalation: Move to fresh air and consult a doctor if complaints arise.
-
Skin Contact: The product is generally not irritating to the skin.
-
Eye Contact: Rinse the opened eye for several minutes under running water.
-
Swallowing: If symptoms persist, consult a doctor.
No specific immediate medical attention or special treatment is noted as necessary.
This guidance is intended for researchers, scientists, and drug development professionals. Always consult the most current Safety Data Sheet for this compound and local regulations before proceeding with any disposal.
Essential Safety and Logistical Information for Handling AVN-492
Disclaimer: No specific Safety Data Sheet (SDS) for AVN-492 was found. The following guidance is based on the safety profile of a structurally related 5-HT6 receptor antagonist, Idalopirdine, and general laboratory safety protocols. Researchers should exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance. The GHS hazard classifications for Idalopirdine indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1].
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment (PPE) for handling this compound, based on the hazard assessment of a similar compound, is provided below.
| Operation | Required PPE | Additional Recommendations |
| Weighing and Aliquoting (Solid) | - Chemical splash goggles or safety glasses with side shields- Lab coat or disposable gown- Nitrile gloves (double-gloving recommended) | - Work within a certified chemical fume hood or a balance enclosure with exhaust. |
| Solution Preparation and Handling | - Chemical splash goggles- Lab coat or disposable gown- Nitrile gloves | - Handle solutions in a well-ventilated area. Avoid aerosol generation. |
| Spill Cleanup | - Chemical splash goggles- Lab coat or disposable gown- Nitrile gloves- Respiratory protection (as determined by spill size and location) | - Refer to the Spill Response Plan below. |
Operational Plan for Safe Handling
A step-by-step procedure for the safe handling of this compound in a laboratory setting is outlined below.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled with the compound name, date received, and any relevant hazard warnings.
-
-
Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate labware (e.g., glass vials, volumetric flasks) and ensure it is clean and dry.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
-
Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Disposal Plan
The disposal of this compound and associated waste must be carried out in accordance with local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats, paper towels) should be disposed of as hazardous waste in a designated container.
-
-
Waste Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a completed hazardous waste manifest, accurately describing the contents of the waste containers.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Visualizations
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
